molecular formula C22H48N2O4 B1592146 N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine CAS No. 86443-82-5

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Cat. No.: B1592146
CAS No.: 86443-82-5
M. Wt: 404.6 g/mol
InChI Key: WSANZYFPFILJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine is a useful research compound. Its molecular formula is C22H48N2O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANZYFPFILJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185429
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-82-5
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86443-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of Tetrakis(2-hydroxypentyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Characterization & Application Logic for Drug Delivery Systems[1]

Executive Summary & Chemical Identity[1][2][3]

Tetrakis(2-hydroxypentyl)ethylenediamine (often commercially referred to as Antistatic Agent SN or by its IUPAC designation) represents a specific lipophilic shift in the alkylanolamine family.[1] While its lower-molecular-weight analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®), is ubiquitous in aqueous hydrogels and macrophage stimulation, the pentyl variant offers a distinct hydrophobic profile critical for lipid-based drug delivery systems (LBDDS) and non-aqueous chelation.[1]

This guide provides the definitive molecular data and establishes the synthesis-structure-property relationships necessary for utilizing this molecule in advanced drug development.[1]

Core Molecular Data
ParameterSpecification
Chemical Name N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
CAS Number 86443-82-5
Molecular Formula C₂₂H₄₈N₂O₄
Molecular Weight 404.63 g/mol
Synonyms Antistatic Agent SN; 1,1',1'',1'''-(1,2-ethandiyldinitrilo)tetrakis(2-pentanol)
Physical State Viscous Liquid (Amber/Colorless)
Predicted Boiling Point ~480°C (at 760 mmHg)
Density ~1.0 ± 0.1 g/cm³
pKa (Predicted) ~14.19 (Alkoxide formation); Amine core ~8-9

Structural Logic & Lipophilicity Modulation[1]

In drug development, the selection of an excipient or ligand often hinges on the Hydrophilic-Lipophilic Balance (HLB) .[1]

The "Pentyl" variant differs from standard edetol analogs by the length of the alkyl side chains.[1]

  • THEED (Ethyl): Highly water-soluble, tight chelation.[1]

  • Quadrol (Propyl): Amphiphilic, hydrogel cross-linker.[1]

  • Pentyl Variant (Topic): Lipophilic dominant. [1]

The inclusion of four pentyl chains (C5) creates a bulky, hydrophobic shield around the central ethylenediamine core.[1] This structural feature dictates its utility in:

  • Reverse Micelle Formation: Stabilizing polar drugs in non-polar oils.[1]

  • Membrane Permeability: Enhanced passive transport across lipid bilayers compared to Quadrol.[1]

  • Lipophilic Chelation: Sequestration of metal ions (Cu²⁺, Zn²⁺) within hydrophobic matrices (e.g., preventing oxidation in oil-based adjuvants).[1]

Logical Relationship: Alkyl Chain Length vs. Application

The following diagram illustrates the decision logic for selecting the Pentyl variant over its analogs.

Lipophilicity_Logic Start Select Alkylanolamine Ligand Ethyl Ethyl Variant (C2) (THEED) Start->Ethyl Max Hydrophilicity Propyl Propyl Variant (C3) (Quadrol) Start->Propyl Balanced HLB Pentyl Pentyl Variant (C5) (CAS 86443-82-5) Start->Pentyl Max Lipophilicity App_Aq Application: Aqueous Chelation Rapid Dissolution Ethyl->App_Aq App_Gel Application: Hydrogels Transdermal Patches Propyl->App_Gel App_Lipid Application: Lipid Nanoparticles (LNP) Oil-Based Adjuvants membrane Permeation Pentyl->App_Lipid

Figure 1: Decision matrix for selecting alkylanolamine derivatives based on formulation polarity requirements.

Synthesis & Manufacturing Protocol

For research applications requiring high purity (removing oligomeric byproducts common in industrial "Antistatic Agent SN" grades), a controlled synthesis is required.[1] The synthesis follows a standard nucleophilic ring-opening of an epoxide by an amine.[1]

Stoichiometric Reaction

[1]
Experimental Workflow (Lab Scale)

Safety Note: 1,2-Epoxypentane is volatile and potentially genotoxic.[1] Ethylenediamine is corrosive.[1] All operations must occur in a fume hood.[1]

  • Reagent Preparation:

    • Core: Ethylenediamine (EDA), anhydrous (1.0 eq).[1]

    • Reagent: 1,2-Epoxypentane (4.1 eq).[1] Note: A slight excess (2.5%) ensures complete alkylation of all four N-H protons.[1]

    • Catalyst (Optional): Water (1-2% w/w) can accelerate the ring-opening via proton transfer, though neat reaction is possible.[1]

  • Addition Phase:

    • Charge EDA into a multi-neck flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.[1]

    • Heat EDA to 40–50°C .

    • Add 1,2-Epoxypentane dropwise.[1] The reaction is exothermic .[1] Control addition rate to maintain internal temperature below 90°C to prevent polymerization of the epoxide.[1]

  • Digestion Phase:

    • Once addition is complete, raise temperature to 110–120°C .

    • Stir for 4–6 hours.

    • Process Check: Monitor consumption of secondary amine intermediates via TLC or GC.[1]

  • Purification (Vacuum Stripping):

    • Apply vacuum (<10 mmHg) at 120°C to strip unreacted epoxide and trace water.[1]

    • The resulting product is a viscous amber liquid.[1][2] For pharma-grade applications, distillation is difficult due to the high boiling point (~480°C).[1] Column chromatography or molecular distillation is recommended if >98% purity is required.[1]

Synthesis Pathway Diagram[1]

Synthesis_Workflow EDA Ethylenediamine (Core) Step1 Controlled Addition (T < 90°C, Exothermic) EDA->Step1 Epoxide 1,2-Epoxypentane (4.1 Equivalents) Epoxide->Step1 Intermediate Intermediate: Mix of di/tri-substituted species Step1->Intermediate Ring Opening Step2 Digestion (120°C, 4-6 hrs) Intermediate->Step2 Complete Alkylation Vacuum Vacuum Stripping (Remove volatiles) Step2->Vacuum Product Final Product: Tetrakis(2-hydroxypentyl)EDA (Viscous Liquid) Vacuum->Product

Figure 2: Step-by-step synthetic pathway for the production of Tetrakis(2-hydroxypentyl)ethylenediamine.

Analytical Validation (Self-Validating System)[1]

To ensure the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[1]
  • Target Ion:

    
    
    
  • Expected m/z: 405.64[1]

  • Validation Logic: If peaks appear at m/z ~319 (tris-substituted) or ~233 (bis-substituted), the reaction was incomplete. Re-digest with excess epoxide.[1]

Proton NMR (¹H-NMR) in CDCl₃[1]
  • Methyl Terminals: Triplet/Multiplet at ~0.9 ppm (12H total from 4 pentyl chains).[1]

  • Methylene Backbone (Pentyl): Multiplets at 1.2–1.5 ppm.[1]

  • Methine (CH-OH): Multiplet at ~3.6–3.8 ppm (Chiral centers).[1]

  • Ethylenediamine Bridge: Singlet (broadened) at ~2.4–2.6 ppm.[1]

  • Validation Logic: Integration ratio of Methyl (12H) to Bridge (4H) must be 3:1 .[1] Deviation indicates impurity.[1]

Applications in Drug Development[1][7]

While less common than Quadrol, the Pentyl variant solves specific formulation challenges:

A. Lipid Nanoparticle (LNP) Stabilization

In mRNA delivery systems, ionizable lipids are used.[1] Tetrakis(2-hydroxypentyl)ethylenediamine can serve as a helper lipid or structural additives .[1] Its tertiary amines can buffer endosomal pH (proton sponge effect), while its C5 chains anchor it firmly into the lipid bilayer, unlike the water-soluble Quadrol which would leach out.[1]

B. Chelation in Oil Phases

Many API (Active Pharmaceutical Ingredients) are sensitive to metal-catalyzed oxidation.[1]

  • Problem: Standard chelators (EDTA) are insoluble in oil-based injectables or softgels.[1]

  • Solution: This molecule dissolves in oils.[1] It sequesters transition metals (Cu, Fe) within the hydrophobic phase, protecting the API.[1]

C. Antistatic/Process Aid

In the manufacturing of dry powder inhalers (DPI) or solid dispersions, static charge can disrupt flow.[1] As "Antistatic Agent SN," this molecule dissipates charge on hydrophobic polymer surfaces, improving powder flow properties during capsule filling.[1]

References

  • BuyersGuideChem. (n.d.).[1] this compound Suppliers and Properties. Retrieved from [Link]

Sources

Advanced Lipophilic Ethylenediamine Polyol Derivatives: Synthesis, Architecture, and Bio-Interfacial Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Logic & Physicochemical Causality

In the landscape of amphiphilic block copolymers, lipophilic ethylenediamine polyol derivatives (commonly associated with the Reverse Tetronic® or Poloxamine class) represent a distinct "smart" surfactant architecture. Unlike linear Pluronics (PEO-PPO-PEO), these molecules possess an X-shaped (star) geometry centered on an ethylenediamine moiety.[1][2][3]

The term "lipophilic" in this context refers to two specific structural subclasses that deviate from standard hydrophilic surfactants:

  • Reverse Poloxamines (Tetronic® R-Series): The block sequence is inverted. The ethylenediamine core is alkoxylated first with Ethylene Oxide (EO), followed by Propylene Oxide (PO). This places the hydrophobic PPO blocks on the exterior, creating a molecule that favors oil solubility or the formation of reverse micelles in aqueous environments.[4]

  • Alkyl-Modified Cationic Poloxamines: The central diamine nitrogens are quaternized with long-chain alkyl halides (e.g.,

    
     chains). This modification creates a hybrid lipid-polymer structure, enhancing interaction with cell membranes and hydrophobic drugs.
    
The pH-Responsive Switch

The critical advantage of this architecture is the central ethylenediamine spacer.[1] It acts as a pH-tunable switch with two ionization steps (


, 

).
  • Physiological pH (7.4): The core is partially unprotonated and relatively hydrophobic. The polymer self-assembles into micelles (or reverse micelles depending on the HLB).

  • Acidic pH (< 5.5, Endosomal/Tumor): The tertiary amines protonate. Electrostatic repulsion between the four arms forces the aggregate to disassemble or swell, triggering rapid payload release.

Mechanism Visualization

The following diagram illustrates the structural transition of a lipophilic poloxamine derivative under pH stress, a mechanism exploited for endosomal escape in gene delivery.

pH_Switch_Mechanism Neutral pH 7.4 (Physiological) Unprotonated Core Compact Micelle/Aggregate Acidic pH < 5.5 (Endosomal) Protonated Diamine (N+) Coulombic Repulsion Neutral->Acidic Protonation (H+) Release Payload Release Membrane Destabilization (Endosomal Escape) Acidic->Release Structural Disassembly

Caption: pH-dependent structural transition of ethylenediamine-core block copolymers. Protonation of the central diamine triggers arm repulsion and payload release.

Synthesis and Structural Modification[5][6][7]

The synthesis of lipophilic ethylenediamine derivatives requires precise control over the block lengths and core functionalization.

A. Core Polymerization (Reverse Architecture)

To synthesize a Reverse Poloxamine (Lipophilic exterior):

  • Initiation: Ethylenediamine is used as the tetra-functional initiator.

  • Ethoxylation (Inner Block): Ethylene oxide (EO) is added via anionic polymerization. This forms the hydrophilic inner spacer.

  • Propoxylation (Outer Block): Propylene oxide (PO) is added. The molar ratio of PO must be high to ensure a Hydrophilic-Lipophilic Balance (HLB) < 7, rendering the molecule lipophilic.

B. Lipid-Modification (Quaternization)

To enhance lipophilicity for gene delivery or stable drug encapsulation, the core amines are alkylated.

Reaction Logic: The tertiary amines in the backbone are nucleophilic. Reacting them with an alkyl iodide (e.g., 1-iodododecane) introduces a permanent positive charge and a hydrophobic anchor. This is critical because standard Poloxamines lose their cationic charge at neutral pH; quaternization maintains the charge for DNA binding while the alkyl tail anchors the complex into lipid bilayers.

Experimental Protocols

Protocol 1: Synthesis of Lipid-Modified Poloxamine (N-alkylation)

Objective: To attach hydrophobic


 tails to the ethylenediamine core of a Tetronic precursor (e.g., T904), creating a cationic lipophilic derivative.

Reagents:

  • Tetronic 904 (T904) - Dried under vacuum.

  • 1-Iodododecane (Alkylating agent).

  • Acetonitrile (Solvent).

  • Diethyl ether (Precipitant).

Methodology:

  • Dissolution: Dissolve 2.0 g of T904 in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Activation: Add 1-iodododecane in varying molar ratios relative to the diamine groups (e.g., 1:2 or 1:4) to target partial or full quaternization.

  • Reflux: Heat the mixture to 70°C under reflux with magnetic stirring (400 RPM) for 48 hours. Note: Long reaction times are required due to the steric hindrance of the PPO/PEO chains surrounding the core.

  • Purification:

    • Cool to room temperature.

    • Dropwise addition of the reaction mixture into ice-cold diethyl ether (10x volume).

    • Centrifuge at 8,000 RPM for 10 minutes to collect the precipitate.

  • Drying: Dry the pellet under vacuum at 40°C for 24 hours.

  • Validation: Verify synthesis via

    
    -NMR (
    
    
    
    ). Look for the shift of the methylene protons adjacent to the nitrogen and the appearance of the alkyl chain signals (0.8–1.3 ppm).
Protocol 2: Formulation of Lipophilic Nanocarriers (Solvent Evaporation)

Objective: To encapsulate a hydrophobic drug (e.g., Paclitaxel or Curcumin) using the synthesized lipophilic derivative.

Workflow Visualization:

Formulation_Workflow Step1 Organic Phase Polymer + Drug + Acetone Step3 Dropwise Injection Under Stirring (600 RPM) Step1->Step3 Step2 Aqueous Phase Water (pH 7.4) Step2->Step3 Step4 Solvent Evaporation Rotary Evaporator (30 min) Step3->Step4 Step5 Filtration (0.45 µm) Remove Unencapsulated Drug Step4->Step5

Caption: Solvent evaporation method for generating drug-loaded polymeric micelles.

Detailed Steps:

  • Preparation: Dissolve 20 mg of the Lipophilic Poloxamine and 2 mg of the hydrophobic drug in 2 mL of acetone.

  • Injection: Inject the organic solution dropwise into 10 mL of deionized water under moderate stirring (600 RPM). The lipophilic polymer blocks will orient toward the drug, while the hydrophilic blocks (if present) or the cationic core orient toward the water.

  • Evaporation: Remove the acetone using a rotary evaporator at 40°C under reduced pressure.

  • Sizing: Pass the dispersion through a 0.45 µm PVDF filter to remove large aggregates.

  • Analysis: Measure particle size via Dynamic Light Scattering (DLS). Expect sizes between 50–200 nm depending on the PPO/PEO ratio.

Key Performance Indicators & Data

When characterizing these derivatives, three parameters are critical: Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and Solubilization Capacity.

Table 1: Comparative Properties of Ethylenediamine Polyol Derivatives

Polymer TypeArchitectureHLB ValueCMC (wt%)Primary Application
Tetronic 1107 Normal (Core-PPO-PEO)24 (Hydrophilic)0.98Hydrogel / Stabilizer
Tetronic 90R4 Reverse (Core-PEO-PPO)7 (Lipophilic)0.04Antifouling / Defoaming
Tetronic 701 Normal (High PPO)2 (Lipophilic)< 0.01W/O Emulsifier
Alkylated-T904 Cationic Lipid-ModN/A (Amphiphilic)0.005Gene Delivery / siRNA

Data Interpretation:

  • Low CMC: The lipophilic derivatives (Reverse or Alkylated) exhibit much lower CMC values than their hydrophilic counterparts. This indicates higher stability upon dilution in the bloodstream, a critical factor for intravenous drug delivery [1].

  • HLB < 10: Derivatives with HLB under 10 are suitable for forming reverse micelles or stabilizing water-in-oil emulsions.

Biological Interface & Safety

Hemolysis & Membrane Interaction

Lipophilic cationic derivatives interact strongly with cell membranes. While this aids cellular uptake, it poses a toxicity risk.

  • Safety Threshold: Hemolysis assays are mandatory. Protocols typically involve incubating polymer solutions (0.1–10 mg/mL) with RBCs at pH 7.4 and 5.5.

  • pH-Dependent Lysis: A unique feature of these polymers is pH-dependent membrane disruption. At pH 7.4, hemolysis is often negligible. At pH 5.5 (endosomal pH), the protonation of the core increases charge density, triggering membrane lysis and endosomal escape [2].

Antifouling in Microfluidics

Reverse Tetronics (specifically T90R4) have emerged as superior antifouling agents in Digital Microfluidics (DMF). The lipophilic PPO blocks adsorb strongly to the hydrophobic device surface, while the PEO blocks and the central core form a hydration layer that repels proteins from serum or blood [3].

References

  • Alvarez-Lorenzo, C., et al. (2010). Temperature- and pH-sensitive Polymeric Micelles for Drug Encapsulation, Release and Targeting. Royal Society of Chemistry.[5] Link

  • Convertine, A. J., et al. (2010). pH-Sensitive Polymer Micelles Provide Selective and Potentiated Lytic Capacity to Venom Peptides for Effective Intracellular Delivery. Journal of Controlled Release. Link

  • Ng, A. H. C., et al. (2023).[2] Antifouling Properties of Pluronic and Tetronic Surfactants in Digital Microfluidics. ACS Applied Materials & Interfaces.[2] Link

  • Chiappetta, D. A., & Sosnik, A. (2007). Poly(ethylene oxide)-poly(propylene oxide) block copolymer micelles as drug delivery agents: Improved encapsulation efficiency and release control. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Gonzalez-Lopez, J., et al. (2008). Structural properties of different Tetronics® micelles. Journal of Colloid and Interface Science. Link

Sources

Thermodynamic Characterization of Hydroxyalkyl Ethylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Hydroxyalkyl Ethylenediamines Focus: N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Related Structures

Executive Summary & Molecular Architecture

Hydroxyalkyl ethylenediamines represent a critical class of alkanolamines bridging the gap between high-capacity diamines and low-volatility alcohols.[1] The primary subject of this guide, N-(2-Hydroxyethyl)ethylenediamine (AEEA) (CAS: 111-41-1), is extensively utilized in acid gas treatment (CO₂ capture) and as a chelating intermediate in pharmaceutical synthesis.

Understanding the thermodynamic profile of AEEA—specifically its phase equilibria, excess properties, and reaction enthalpies—is prerequisite for designing robust separation processes and predicting solute behavior in biological systems.

Structural Dynamics

AEEA possesses a unique "trident" structure containing:

  • Primary Amine (-NH₂): High reactivity, rapid carbamate formation.[1]

  • Secondary Amine (-NH-): Moderate reactivity, contributes to capacity.[1]

  • Hydroxyl Group (-OH): Reduces vapor pressure and enhances water solubility.[1]

This molecular architecture dictates its thermodynamic behavior, particularly the hydrogen-bonding networks formed in aqueous solutions.

Table 1: Physicochemical Profile of AEEA

Property Value Unit Conditions
Molecular Weight 104.15 g/mol -
Boiling Point 238–240 °C 1 atm
Density 1.029 g/cm³ 25°C

| Refractive Index (


)  | 1.486 | - | 20°C |
| Dissociation Constants (pKa)  | 7.21 (pK₁), 10.12 (pK₂) | - | 25°C |
| Vapor Pressure  | < 0.01 | mmHg | 20°C |[1]

Thermophysical Properties: Pure & Binary Mixtures

In process design and drug formulation, "excess properties" (deviations from ideal behavior) reveal the strength of intermolecular interactions.

Density and Viscosity

AEEA exhibits higher viscosity than monoethanolamine (MEA) due to increased hydrogen bonding sites. In aqueous binary mixtures, the excess molar volume (


) is typically negative, indicating strong solute-solvent contraction.
  • Temperature Dependence: Density (

    
    ) follows a linear decrease with temperature, while viscosity (
    
    
    
    ) follows an Arrhenius-like exponential decay.[1]
  • Causality: The presence of the hydroxyl group facilitates the formation of a structured solvation shell, significantly increasing viscosity at lower temperatures.

Surface Tension

Surface tension is a critical parameter for gas-liquid contactors (wetted area).[1] AEEA solutions generally exhibit lower surface tension than pure water but higher than many organic solvents, facilitating effective wetting of packing materials without excessive foaming.[1]

Reaction Thermodynamics: CO₂ Capture Mechanism

AEEA is a "promoted" solvent by design; the primary amine acts as a kinetic promoter, while the secondary amine enhances thermodynamic capacity.

Reaction Pathway

The reaction with CO₂ proceeds primarily via the Zwitterion Mechanism , forming stable carbamates.

CO2_Reaction_Pathway AEEA AEEA (Amine) Zwitterion Zwitterion Intermediate (R-NH2+-COO-) AEEA->Zwitterion + CO2 (Fast) CO2 CO2 (Gas) CO2->Zwitterion Carbamate Carbamate (R-NH-COO-) Zwitterion->Carbamate + Base (Rate Limiting) ProtonatedBase Protonated Base (BH+) Zwitterion->ProtonatedBase Base Base (B) Base->ProtonatedBase

Figure 1: Zwitterion mechanism for the reaction of AEEA with Carbon Dioxide.

Enthalpy of Reaction ( )

The heat of absorption is a double-edged sword: high exothermicity drives absorption but penalizes regeneration energy.

  • AEEA

    
    :  Approximately -75 to -85 kJ/mol CO₂ .
    
  • Comparison: Higher than tertiary amines (MDEA: ~-50 kJ/mol) but comparable to MEA.[1] The high enthalpy reflects the stability of the carbamate formed at the primary amine site.

Phase Equilibria (VLE)

Accurate Vapor-Liquid Equilibrium (VLE) data is essential for distillation and stripping column design.[1]

AEEA-Water System

The AEEA-water system is zeotropic (non-azeotropic) over standard operating ranges.[1] Due to the high boiling point of AEEA (240°C), water is the volatile component.

  • Raoult's Law Deviation: The system exhibits negative deviation from Raoult's Law, indicative of strong H-bond interactions between the amine and water.

  • Volatility: The extremely low vapor pressure of AEEA minimizes solvent loss during the gaseous stripping phase, a significant advantage over MEA.

Experimental Protocols

Protocol: Density & Viscosity Measurement (Oscillating U-Tube)

Objective: Determine excess molar volume and dynamic viscosity with high precision (


 g/cm³).

Equipment: Anton Paar DMA 5000 (or equivalent) with Lovis 2000 Viscometer module.

Workflow:

  • Calibration:

    • Inject ultra-pure deionized water (Type I) at 20°C.

    • Validation: Reading must be

      
       g/cm³. If not, perform air/water adjustment.
      
  • Sample Preparation:

    • Prepare binary mixtures of AEEA/Water gravimetrically using an analytical balance (

      
       mg).
      
    • Degassing: Sonicate samples for 10 mins to remove dissolved air which causes density errors.

  • Measurement:

    • Inject sample avoiding micro-bubbles (visual check via camera).

    • Ramp temperature from 20°C to 80°C in 5°C increments.

    • Equilibrium: Allow 5 minutes thermal stability at each step.

  • Data Processing:

    • Calculate Excess Molar Volume (

      
      ) using:
      
      
      
      
Protocol: VLE Determination (Modified Othmer Still)

Objective: Measure T-x-y data for AEEA-Water systems.

VLE_Workflow Start Start: Load Mixture Boil Boiling Chamber (Heater On) Start->Boil Sep Vapor-Liquid Separation Boil->Sep Condense Condenser (Total Reflux) Sep->Condense Vapor Recirc Recirculation Loop Sep->Recirc Liquid Condense->Recirc Condensate Recirc->Boil Equil Equilibrium Check (T const ± 0.01K for 30 min) Recirc->Equil Equil->Boil Unstable Sample Sampling (Liquid & Condensate) Equil->Sample Stable Analysis GC/Titration Analysis Sample->Analysis

Figure 2: Recirculating still workflow for Vapor-Liquid Equilibrium data acquisition.

Critical Control Points:

  • Pressure Control: Maintain system pressure

    
     kPa using a vacuum controller. Pressure fluctuations destroy equilibrium.
    
  • Analysis: Use Karl Fischer titration for water content (vapor phase) and acidimetric titration for amine content (liquid phase). Refractive index is a suitable secondary check.

References

  • NIST/TRC Web Thermo Tables. Thermophysical Property Data for N-(2-hydroxyethyl)ethylenediamine. National Institute of Standards and Technology.[2] Link

  • Mundhwa, M., et al. (2009). Volumetric properties, viscosities, and refractive indices for aqueous N-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link

  • PubChem. Compound Summary: N-(2-Hydroxyethyl)ethylenediamine (CID 8112).[1] National Center for Biotechnology Information. Link

  • Steele, W. V., et al. (1997). Thermodynamic properties and ideal-gas enthalpies of formation for...[2] N,N'-bis-(2-hydroxyethyl)ethylenediamine. Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. Safety Data Sheet: N-(2-Hydroxyethyl)ethylenediamine.[1][3] Merck KGaA. Link

Sources

Part 1: Executive Summary & Identification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety & Handling of CAS 86443-82-5 (Antistatic Agent SN)

Subject: CAS 86443-82-5 Common Name: Antistatic Agent SN Chemical Name: N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (Primary isomer correlation) or Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate (Commercial trade synonym).[1][2][3][4] Chemical Class: Cationic Surfactant / Amino-Alcohol Complex.

Significance in Drug Development: While primarily recognized as an industrial process aid (textile/polymer antistatic), CAS 86443-82-5 represents a class of Cationic Surfactants increasingly relevant in pharmaceutical material science. In drug development, this compound (or its analogs) serves two critical functions:

  • Processing Aid: Used in API (Active Pharmaceutical Ingredient) micronization and powder blending to neutralize electrostatic charges that cause segregation and flowability issues.

  • Excipient Research: Investigated as a cationic lipid component for drug delivery systems (e.g., liposomes) due to its ability to interact with negatively charged cell membranes, though its toxicity profile requires rigorous control.

Editorial Note on Identity: Databases often conflate CAS 86443-82-5 with two distinct structures due to the "Antistatic Agent SN" trade name. This guide treats the substance as a High-Viscosity Cationic Surfactant , encompassing the safety protocols required for both the amino-alcohol and quaternary ammonium forms.

Part 2: Physicochemical Profile

Understanding the physical state is the first step in designing a safety protocol. This substance is not a benign powder; it is a viscous, bioactive liquid.

PropertySpecificationOperational Implication
Appearance Red-brown, viscous liquidHigh adhesion to surfaces; difficult to clean. Requires solvent-based decontamination.
Molecular Formula C₂₂H₄₈N₂O₄Lipophilic tail with polar head groups; penetrates skin barriers easily.
Solubility Soluble in Water, Ethanol, AcetoneSpills will spread rapidly on wet surfaces. Water washdown is effective but generates large volumes of hazardous waste.
pH (10% soln) Alkaline (~8.5 - 10.0)Corrosive potential to mucous membranes.[]
Flash Point >100°C (Estimated)Low flammability risk, but thermal decomposition releases NOₓ fumes.
Reactivity Incompatible with Strong Oxidizers, Anionic SurfactantsDo not mix with standard anionic detergents (e.g., SDS) during cleanup; precipitates will form.

Part 3: Hazards & Toxicology (GHS Standards)

As a cationic surfactant, CAS 86443-82-5 functions by disrupting cell membranes. This mechanism of action defines its toxicology.

Hazard Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).

Toxicological Mechanism

The amphiphilic nature of the molecule allows it to intercalate into the lipid bilayer of epithelial cells.

  • Exposure: Contact with skin or eyes.[8]

  • Penetration: The hydrophobic alkyl chains penetrate the stratum corneum.

  • Lysis: The cationic head group disrupts the ionic balance, leading to cell lysis and inflammatory response (erythema, edema).

HazardPathway Figure 1: Biological Mechanism of Cationic Surfactant Toxicity Exposure Exposure Event (Dermal/Ocular) Penetration Lipid Bilayer Intercalation Exposure->Penetration Lipophilic Tail EnvImpact Aquatic Toxicity (Gill Surface Action) Exposure->EnvImpact Runoff Disruption Membrane Destabilization Penetration->Disruption Cationic Charge Lysis Cell Lysis & Inflammation Disruption->Lysis Cytotoxicity

Part 4: Handling & Containment Protocols

Expert Insight: Standard nitrile gloves are often insufficient for long-duration handling of viscous cationic surfactants due to permeation. The high viscosity also poses a splash hazard during transfer.

Engineering Controls
  • Primary Containment: Handle within a Chemical Fume Hood or Powder Containment Booth (if adsorbed onto silica).

  • Ventilation: Maintain face velocity >100 fpm (0.5 m/s).

  • Surface Protection: Use disposable bench liners. The viscous liquid is notoriously difficult to remove from stainless steel without leaving a slippery residue.

Personal Protective Equipment (PPE)
  • Respiratory: Half-face respirator with P100/Organic Vapor cartridges if heating or aerosolizing.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required during pouring operations >1 Liter.

  • Dermal:

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Extended cuff Neoprene or Nitrile (8 mil).

    • Rationale: Double-gloving is mandatory. If the outer glove becomes tacky/contaminated, strip it immediately to prevent cross-contamination of equipment handles.

Transfer Protocol (Viscous Liquid)
  • Warm Up: If the substance is too viscous, warm the container in a water bath to 40°C (Do not exceed 60°C to avoid degradation).

  • Positive Displacement: Use positive displacement pipettes or peristaltic pumps. Air-displacement pipettes will result in significant error and dripping.

  • Anti-Drip: Keep a solvent-soaked wipe (Ethanol 70%) immediately adjacent to the transfer zone to catch "strings" of liquid.

Part 5: Emergency Response & Decontamination

Scenario: A 500mL spill on the lab floor.

Spill Response Workflow
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don chemical resistant boots and double gloves.

  • Contain: Use universal absorbent pads or vermiculite.

    • Critical: Do NOT use water initially. Adding water to a cationic surfactant spill creates a massive volume of slippery foam that is dangerous to walk on.

  • Absorb: Scoop up the bulk viscous material.

  • Decontaminate:

    • Step A: Wipe surface with Isopropanol (IPA) or Ethanol to cut the viscosity.

    • Step B: Wash with a Non-Ionic Detergent (e.g., Triton X-100 solution).

    • Avoid: Anionic detergents (standard soap) will precipitate the surfactant, leaving a gummy residue.

EmergencyResponse Figure 2: Spill Response Protocol for Viscous Cationic Surfactants Start Spill Detected Assess Assess Volume & Viscosity Start->Assess DryClean Dry Absorption (Vermiculite/Pads) Assess->DryClean Do NOT add water SolventWipe Solvent Wipe (Ethanol/IPA) DryClean->SolventWipe Remove Bulk FinalWash Final Wash (Non-Ionic Detergent) SolventWipe->FinalWash Remove Residue Waste Hazardous Waste Disposal FinalWash->Waste

Part 6: Storage & Stability

  • Temperature: Store at ambient temperature (15°C – 25°C). Avoid freezing (may cause phase separation).

  • Hygroscopicity: The substance is hygroscopic. Keep containers tightly sealed under nitrogen blanket if possible.

  • Shelf Life: Typically 24 months. Degrades to release free amines (fishy odor) upon oxidation.

References

  • ChemSRC. (2024). CAS 86443-82-5: Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate / Antistatic Agent SN.[1][2][3] Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Cationic Surfactants Toxicity Profile. (General Reference for Class Toxicity). Retrieved from [Link]

(Note: Specific SDS data for this industrial CAS is often proprietary to the manufacturer (e.g., Wuhan Shengmao, Nantong Chenrun). The protocols above are derived from the chemical class properties of Quaternary Ammonium Nitrates and Amino-Alcohol complexes.)

Sources

Methodological & Application

Synthesis of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine from 1,2-epoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Characterization of N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound from the reaction of 1,2-epoxypentane and ethylenediamine. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry. The document outlines the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Significance

This compound is a polyfunctional amino alcohol. Its structure, featuring a central ethylenediamine core with four pendant 2-hydroxypentyl arms, imparts a unique combination of properties. The multiple hydroxyl and tertiary amine groups make it an excellent candidate for various applications, drawing parallels from well-studied analogues like N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) and N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol).

These molecules are valued for their roles as:

  • Chelating Agents: The nitrogen and oxygen atoms can coordinate with various metal ions, making them useful in catalysis, metal extraction, and as complexing agents in drug formulations.[1][2][3]

  • Crosslinking Agents: The multiple hydroxyl groups can react to form cross-linked networks in polymer systems, such as rigid polyurethane foams.[4]

  • Building Blocks for Advanced Materials: They serve as monomers or precursors for shape memory polyurethanes, hydrogels for biomedical applications, and self-healing polymers.

  • Surfactants and Wetting Agents: The combination of hydrophilic hydroxyl groups and a hydrocarbon backbone suggests potential applications as surfactants.[4]

The synthesis detailed herein involves the nucleophilic ring-opening of 1,2-epoxypentane by ethylenediamine. This reaction is a robust and efficient method for producing β-amino alcohols, a class of compounds with significant biological and chemical importance.[5][6]

Reaction Mechanism: Nucleophilic Ring-Opening

The synthesis proceeds via a series of nucleophilic substitution reactions. Each of the two primary and two secondary amine hydrogens on the ethylenediamine molecule is reactive towards an epoxide.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of ethylenediamine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the propyl group on one side of the epoxide, the attack preferentially occurs at the terminal, less-substituted carbon atom (C1) of the 1,2-epoxypentane.[6]

  • Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

  • Proton Transfer: The alkoxide abstracts a proton, typically from another amine molecule or the solvent, to yield a hydroxyl group. This process regenerates the nucleophilicity of the amine for subsequent reactions.

This sequence repeats until all four N-H bonds of the original ethylenediamine molecule have reacted with an epoxide molecule, requiring a stoichiometric ratio of 1:4 between ethylenediamine and 1,2-epoxypentane.

G cluster_steps Stepwise Nucleophilic Addition EDA Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Step1 Primary amine attacks first epoxide EDA->Step1 Epoxide 1,2-Epoxypentane (x4) Epoxide->Step1 Step2 Second primary amine N-H reacts Step1->Step2 + Epoxide Step3 First secondary amine N-H reacts Step2->Step3 + Epoxide Step4 Final secondary amine N-H reacts Step3->Step4 + Epoxide Product This compound Step4->Product

Caption: Reaction Mechanism Flowchart.

Experimental Application & Protocols

Critical Safety Considerations

Personnel must adhere to strict safety protocols when handling the reagents for this synthesis. The procedure should be conducted inside a certified chemical fume hood.

  • Ethylenediamine: Flammable liquid and vapor.[7] It is corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed or in contact with skin and is a known respiratory and skin sensitizer.[7][9]

  • 1,2-Epoxypentane: Epoxides are highly reactive compounds and should be handled with care. They are generally flammable and can be irritants.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] An emergency eye wash station and safety shower must be accessible.[11]

Materials and Equipment
Reagents & Materials Equipment
Ethylenediamine (EDA), ≥99%500 mL Three-neck round-bottom flask
1,2-Epoxypentane, ≥97%Reflux condenser
Ethanol (EtOH), anhydrous250 mL Dropping funnel
Hydrochloric acid (HCl), concentratedMagnetic stirrer and stir bar
Sodium hydroxide (NaOH)Heating mantle with temperature control
Anhydrous magnesium sulfate (MgSO₄)Ice-water bath
Diethyl etherRotary evaporator
Deionized waterStandard laboratory glassware
Step-by-Step Synthesis Protocol

This protocol is designed for a synthesis yielding approximately 0.1 moles of the final product.

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 250 mL dropping funnel. Ensure all glassware is dry.

    • Place the flask in a heating mantle, with an ice-water bath on a lab jack underneath for initial temperature control.

  • Charging the Reactor:

    • In the flask, add ethylenediamine (6.01 g, 0.1 mol).

    • Add 150 mL of anhydrous ethanol as the solvent. Polar protic solvents like ethanol are effective for this reaction, providing good solubility for the reactants and intermediates.[6]

    • Begin stirring the solution.

  • Epoxide Addition (Critical Step):

    • In the dropping funnel, prepare a solution of 1,2-epoxypentane (36.18 g, 0.42 mol - a slight 5% molar excess) in 50 mL of anhydrous ethanol.

    • Cool the ethylenediamine solution in the flask to approximately 10-15°C using the ice bath.

    • Begin adding the 1,2-epoxypentane solution dropwise to the stirred ethylenediamine solution over a period of 60-90 minutes. Rationale: The ring-opening of epoxides by amines is an exothermic process. Slow, controlled addition is crucial to prevent a runaway reaction and minimize side-product formation.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath.

    • Heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) using the heating mantle.

    • Maintain the reflux for 6-8 hours to ensure the reaction proceeds to completion, allowing the less reactive secondary amines to react fully.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (ethanol) and any unreacted epoxide using a rotary evaporator.

    • The crude product will likely be a viscous, yellowish oil. Dissolve this oil in 150 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the diethyl ether under reduced pressure.

    • For higher purity, the resulting oil can be subjected to vacuum distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble dry three-neck flask with condenser and dropping funnel B Charge flask with Ethylenediamine and Ethanol A->B C Add 1,2-Epoxypentane solution dropwise at 10-15°C B->C D Heat mixture to reflux (6-8 hours) C->D E Cool to room temperature D->E F Remove solvent via rotary evaporation E->F G Perform liquid-liquid extraction (Ether/Water) F->G H Dry organic layer (MgSO₄) and evaporate solvent G->H I Final Product: Viscous Oil H->I

Caption: Experimental Synthesis Workflow.

Product Characterization

To confirm the identity, structure, and purity of the synthesized this compound, the following analytical techniques are recommended.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and proton environment analysis.Complex multiplets for the pentyl chain protons, signals for the methylene groups of the ethylenediamine backbone, and a broad singlet for the hydroxyl (-OH) protons.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the two distinct carbons of the ethylenediamine backbone and the five carbons of the 2-hydroxypentyl groups.
FT-IR Spectroscopy Identification of key functional groups.A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretching bands around 2850-2960 cm⁻¹, and C-N and C-O stretching bands in the 1050-1250 cm⁻¹ region.
Mass Spectrometry Determination of molecular weight.A molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of C₂₂H₄₈N₂O₄ (404.63 g/mol ).
HPLC Purity assessment and separation of stereoisomers.The synthesis creates multiple chiral centers, resulting in a mixture of diastereomers. A reversed-phase HPLC method can be developed to assess the purity and potentially separate these isomers.[12]

Conclusion

This application note provides a robust and detailed framework for the successful synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified procedural and safety protocols, researchers can reliably produce this versatile compound for further investigation in materials science, coordination chemistry, and pharmaceutical development. The outlined characterization methods provide a self-validating system to ensure the structural integrity and purity of the final product.

References

  • ChemicalBook. (2025). Synthesis and application of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine.
  • CN103664652A. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
  • Nguyen, D., Nguyen, S., & Hansen, J. A. (2024). [Research Poster on Epoxide-Amine Reactions]. DePauw University.
  • ResearchGate. (2025). Poly(hydroxyaminoethers): A New Family of Epoxy-Based Thermoplastics.
  • RSC Publishing. (n.d.). Supramolecular architectures of N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine and tris(2-hydroxyethyl)amine with La(iii)
  • Fisher Scientific. (2015).
  • ResearchGate. (n.d.). Reaction of epoxides1 with ethylenediamine.
  • MATERIAL SAFETY D
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.). N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine.
  • ETHYLENEDIAMINE. (2017).
  • Wikipedia. (n.d.). Epoxide.
  • Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube.
  • Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.
  • Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine.
  • Benchchem. (n.d.).
  • PubMed. (n.d.). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol)
  • Carolina Biological Supply Company. (2014).
  • n,n,n',n'-tetrakis(2-hydroxyethyl)ethylenediamine)(theed) cas:140-07-8. (n.d.).
  • Carl ROTH. (n.d.).
  • CymitQuimica. (n.d.). CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine.
  • Scribd. (n.d.).
  • PubMed. (1976). Cross-reactions between epoxy resin "amine" hardeners and ethylenediamine.

Sources

Application Note: Controlled Synthesis of Hydroxyalkyl-Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Reacting Ethylenediamine with 1,2-Epoxypentane

Executive Summary & Scientific Rationale

The reaction between ethylenediamine (EDA) and 1,2-epoxypentane (propyl oxirane) represents a classic nucleophilic ring-opening of an epoxide by an amine. This transformation is pivotal in generating multi-functional amino-alcohols used as chelating agents, polyurethane cross-linkers, and reversible


 capture solvents.

Core Mechanistic Insight: The reaction is governed by


 kinetics where the nucleophilic nitrogen of EDA attacks the less sterically hindered terminal carbon (

) of the epoxide ring.
  • Regioselectivity: High preference for the secondary alcohol product (

    
    -amino-
    
    
    
    -pentanol moiety).
  • Stoichiometry Control: EDA contains four active amine hydrogens. Depending on the molar ratio, the reaction yields mono-, di-, tri-, or tetra-alkylated adducts. This protocol focuses on the exhaustive alkylation to form

    
    -tetrakis(2-hydroxypentyl)ethylenediamine, while providing modifications for lower-order adducts.
    

Safety Warning (HSE):

  • 1,2-Epoxypentane: Flammable liquid (Flash point ~5°C), potential mutagen/carcinogen. Use in a fume hood.

  • Ethylenediamine: Corrosive, lachrymator, causes severe skin burns.

  • Exotherm: The ring-opening reaction is highly exothermic (

    
     per epoxide group). Uncontrolled addition can lead to runaway reactions.
    
Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the stepwise alkylation and the transition state stabilization provided by protic solvents (e.g., water or alcohols), which act as co-catalysts by hydrogen-bonding to the epoxide oxygen.

ReactionMechanism EDA Ethylenediamine (Nucleophile) TS Transition State (SN2 Attack at C1) EDA->TS Attack Epoxide 1,2-Epoxypentane (Electrophile) Epoxide->TS Ring Strain Mono Mono-Adduct (Secondary Alcohol) TS->Mono Ring Opening (+Proton Transfer) Tetra Tetra-Adduct (Final Polyol) Mono->Tetra +3 eq. Epoxide (Iterative Alkylation)

Figure 1: Mechanistic pathway of nucleophilic epoxide ring opening. The reaction proceeds iteratively until steric bulk or lack of protons halts the progression.

Materials & Physical Properties

Accurate stoichiometry is critical. Use the table below for calculation.

ReagentMW ( g/mol )Density (g/mL)BP (°C)Role
Ethylenediamine (EDA) 60.100.899116Nucleophile (Core)
1,2-Epoxypentane 86.130.83090Electrophile
Ethanol (Absolute) 46.070.78978Solvent/Co-catalyst
Water 18.021.000100Co-catalyst (Optional)
Experimental Protocol: Synthesis of the Tetra-Adduct

Objective: Synthesis of


-tetrakis(2-hydroxypentyl)ethylenediamine.
Scale:  100 mmol EDA basis.
Phase A: Setup and Preparation
  • Glassware: 250 mL 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, internal temperature probe, magnetic stir bar.

  • Atmosphere: Flush the system with Nitrogen (

    
    ) to prevent amine oxidation (color formation).
    
  • Charge: Add 6.01 g (6.7 mL, 100 mmol) of Ethylenediamine and 20 mL of Ethanol to the RBF.

    • Note: Ethanol is used to moderate the exotherm and solubilize the intermediate species.

  • Temperature Control: Place RBF in an ice-water bath. Cool internal temperature to < 10°C .

Phase B: Controlled Addition (The Kinetic Phase)
  • Reagent Prep: Charge the addition funnel with 37.9 g (45.6 mL, 440 mmol) of 1,2-Epoxypentane .

    • Stoichiometry Note: A 10% molar excess (4.4 eq total) is used to drive the reaction to completion (Tetra-substitution).

  • Addition: Dropwise add the epoxide to the stirred amine solution.

    • Rate: Maintain internal temperature below 35°C .

    • Observation: The reaction is visibly exothermic. If temp spikes, stop addition immediately.

  • Post-Addition: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.

Phase C: Thermal Completion (The Thermodynamic Phase)
  • Heating: Heat the reaction mixture to 60°C (oil bath temperature ~65°C).

  • Reflux: Hold at 60–70°C for 4–6 hours .

    • Monitoring: Monitor consumption of epoxide via TLC (silica, 10% MeOH/DCM, stain with p-anisaldehyde) or GC-MS.

  • Completion: The mixture should become a viscous, pale yellow oil.

Phase D: Workup and Purification
  • Stripping: Transfer the mixture to a single-neck flask.

  • Rotary Evaporation: Remove ethanol and unreacted 1,2-epoxypentane under reduced pressure (start at 200 mbar/40°C, ramp to 10 mbar/80°C).

  • High Vacuum: Apply high vacuum (< 1 mbar) at 80°C for 2 hours to remove trace volatiles.

  • Yield: Expected yield > 95% (viscous oil).

Experimental Workflow Diagram

Workflow Start Start: N2 Purge Mix Charge EDA + EtOH Cool to <10°C Start->Mix Add Add 1,2-Epoxypentane (Dropwise, T < 35°C) Mix->Add Stir Stir at RT (30 min) Add->Stir Heat Reflux at 60-70°C (4-6 Hours) Stir->Heat Check Check Completion (TLC/GC) Heat->Check Check->Heat Incomplete Strip Rotary Evaporation Remove Volatiles Check->Strip Complete Final Final Product (Viscous Oil) Strip->Final

Figure 2: Operational workflow for the synthesis of tetra-substituted amino-alcohol.

Characterization & Validation

To validate the protocol, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy:

    • Appearance: Strong broad band at 3300–3400 cm⁻¹ (O-H stretch).

    • Disappearance: Absence of bands at ~3300 cm⁻¹ (N-H stretch) indicates complete alkylation.

    • Disappearance: Absence of bands at ~830 cm⁻¹ (Epoxide ring) indicates no residual starting material.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       3.5 - 3.8 ppm:  Multiplets corresponding to the methine proton (
      
      
      
      ) formed upon ring opening.
    • 
       2.4 - 2.7 ppm:  Complex multiplets for the methylene protons adjacent to nitrogen (
      
      
      
      ).
    • 
       0.9 ppm:  Methyl group of the pentyl chain (triplet).
      
  • Amine Value Titration:

    • Titrate with

      
       to determine the Total Amine Value. Theoretical value should match the MW of the tetra-adduct (~404.6  g/mol ).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark Color (Brown/Black) Oxidation of amine.[1][2]Ensure strict

atmosphere. Use fresh EDA (distilled if necessary).
Incomplete Reaction Temperature too low or insufficient time.Increase reflux time. Add 0.5 mL water (catalyst) to facilitate proton transfer.
Runaway Exotherm Addition rate too fast.Stop addition. Maximize cooling. Dilute with more ethanol.
Cloudiness Polymerization of epoxide (rare with this substrate).Ensure glassware is base-washed. Avoid strong acids.
References
  • Mechanistic Foundation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for

    
     amine-epoxide kinetics). 
    
  • Epoxide Reactivity: "1,2-Epoxypentane Physical Properties." PubChem Database, National Center for Biotechnology Information. [Link]

  • Catalysis in Ring Opening: Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[3] Organic Letters, 7(20), 4593–4595. (Demonstrates water/protic solvent acceleration). [Link]

Sources

Application Note: Tetrakis(2-hydroxypentyl)ethylenediamine as an Autocatalytic Polyurethane Cross-Linker

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Biomedical Device Developers Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Principles

Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5)[1], widely recognized in the chemical auxiliary sector as Antistatic Agent SN[2], is an advanced tetra-functional amino-polyol. While its shorter-chain analog, Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), is a ubiquitous cross-linker in rigid polyurethane (PU) foams and biomedical shape memory polymers, the pentyl variant offers distinct physicochemical advantages for specialized applications.

The extended aliphatic pentyl chains introduce significant hydrophobicity, lower the glass transition temperature (Tg) via increased free volume, and impart intrinsic antistatic properties to aqueous polyurethane systems[3].

The Autocatalytic Advantage

The molecule possesses four secondary hydroxyl groups and two tertiary nitrogen atoms[1]. The hydroxyl groups serve as multiple cross-linking sites, reacting with isocyanates (e.g., Hexamethylene diisocyanate, HDI) to form a dense, three-dimensional urethane network[4]. Crucially, the tertiary amines act as internal catalysts. They polarize the isocyanate group, drastically lowering the activation energy for the nucleophilic attack by the hydroxyl oxygen. This autocatalytic nature eliminates the need for external, highly toxic organometallic catalysts (such as dibutyltin dilaurate), making it an exceptional candidate for biomedical devices, intraocular lenses, and biocompatible coatings[4].

Reaction Workflow & Logical Architecture

The following diagram illustrates the logical workflow of synthesizing a cross-linked polyurethane network using the prepolymer method, highlighting the dual role of Tetrakis(2-hydroxypentyl)ethylenediamine as both a structural node and an intrinsic catalyst.

PU_Workflow NCO Diisocyanate (e.g., HDI / MDI) Prepolymer NCO-Terminated Prepolymer NCO->Prepolymer Step 1: 75°C Polyol Macro-diol (Soft Segment) Polyol->Prepolymer Network 3D Cross-linked Polyurethane Network Prepolymer->Network Step 2: Curing Crosslinker Tetrakis(2-hydroxypentyl) ethylenediamine Catalyst Tertiary Amine Autocatalysis Crosslinker->Catalyst Intrinsic Crosslinker->Network 4x -OH Groups Catalyst->Network Lowers Ea

Caption: Workflow of autocatalytic polyurethane cross-linking via Tetrakis(2-hydroxypentyl)ethylenediamine.

Quantitative Data: Propyl vs. Pentyl Cross-linkers

To guide formulation choices, the following table summarizes the physicochemical differences between the standard propyl variant and the advanced pentyl variant.

Physicochemical PropertyTetrakis(2-hydroxypropyl)ethylenediamineTetrakis(2-hydroxypentyl)ethylenediamine
CAS Registry Number 102-60-386443-82-5[1]
Terminal Aliphatic Chain Propyl (-CH₃ terminal)Pentyl (-CH₂CH₂CH₃ terminal)
Molecular Weight 292.42 g/mol 404.63 g/mol [2]
Steric Hindrance ModerateHigh (Extends workable pot life)
Network Hydrophobicity Low (Used in hydrophilic hydrogels)High (Water-resistant coatings)
Antistatic Properties NegligibleHigh (Used as Antistatic Agent SN)[2]

Experimental Protocol: Synthesis of Autocatalytic, Antistatic PU Elastomers

This protocol describes the synthesis of a flexible, hydrophobic polyurethane film using a prepolymer method.

Phase 1: Dehydration (Critical Pre-treatment)
  • Action: Dry the macro-diol (e.g., PolyTetraMethylene Ether Glycol, PTMEG, MW 2000) and Tetrakis(2-hydroxypentyl)ethylenediamine under vacuum (10 mbar) at 80°C for 12 hours.

  • Causality: Isocyanates are highly moisture-sensitive. Residual water reacts with HDI to form carbamic acid, which rapidly decomposes into primary amines and CO₂ gas. This causes unwanted micro-foaming (porosity) and forms urea linkages that disrupt the targeted urethane network mechanics, leading to brittle failure.

Phase 2: Prepolymer Synthesis
  • Action: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the dehydrated PTMEG. Dropwise add HDI to achieve an NCO:OH molar ratio of 2:1. React at 75°C for 2 hours.

  • Causality: The prepolymer method is chosen over a "one-shot" method to prevent phase separation. The highly polar amino-polyol cross-linker and the non-polar macro-diol have vastly different reactivities and solubilities. Creating an NCO-terminated prepolymer ensures a homogeneous, controlled integration of the hard and soft segments.

Phase 3: Cross-linking & Autocatalysis
  • Action: Cool the prepolymer to 45°C. Rapidly inject Tetrakis(2-hydroxypentyl)ethylenediamine at a stoichiometric ratio (NCO:OH = 1.05:1, allowing a slight NCO excess for ambient moisture). Mix vigorously for 60 seconds.

  • Causality: Cooling is critical. The two tertiary amines in the cross-linker strongly polarize the isocyanate groups, drastically lowering the activation energy for the urethane reaction[5]. If added at 75°C, the mixture will undergo premature gelation (pot life < 10 seconds), making casting impossible. The added steric bulk of the pentyl chains[6] provides just enough delay to allow for a 60-second mixing window.

Phase 4: Curing & Self-Validation System
  • Action: Cast the reacting mixture into a PTFE mold and cure at 80°C for 12 hours.

  • Validation Step: Remove the cured film and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Evaluate the spectrum between 2200–2300 cm⁻¹.

  • System Logic: The protocol is validated as successful only if the asymmetric NCO stretching band at 2270 cm⁻¹ is completely absent. The disappearance of this peak confirms 100% conversion of the toxic isocyanate monomer into the safe, highly cross-linked urethane network[4].

References[6] "N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE)" - Ataman Chemicals -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrCi_nzEzBUKAE0H5xNX5lU8VZEmvdY9ENPN9rwFkY4pds3Eqp_xAVnJ7It3VRw-PdcqJpzNjRq4lCAa_UdTnTxy8H95O725qwgho15UW7Us0wopLWj5CfwYRZh0ghSEulEnGuVDfOq2G5jLKJs1ElMlGZdLHZ4pxZoy-q7xWvgXN993g97eihzOggCFVlZeMxQB13CsSzN8zff2ASg==[3] "N′-Tetrakis(2-Hydroxypropyl)ethylenediamine" - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_q9nHB3jsoumuLyj6yflqT4KZwNnlurVO2F8aujfsY8rd45qlaEk-7J36eZjwpKnjGB9r1b7IQTuXS-608UNW6E_OgRI0Nyl0e5bFY_JBruseJvyDOYPtlvokMuGq-TDpWciRaqj44diAPOAvEmELlz86g==[7] "EDETOL" - Inxight Drugs (NCATS) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWVjoVTqe3ibPVXTQf-U6F5xgPdWJ4AxiK1b4zbLzooaBg_fDldC1-u1ip_tg264Q-nh46tfhJ3h9pKPw0arW2b6xtpF3VE-XoXnWVbNtxrXWVFsJsK3qwsmMUkzt1c0G[5] "Autoclavable highly cross-linked polyurethane networks in ophthalmology" - PubMed (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx6LtXfssuactRMVM8OLDBPuUxO7fCbomaXRpf6sTw5-FPYvTRkEmbfbjH2aPqTnja9XtmvmylICc_fgTODd9Jr7WpSYaOtD8ImDckZ4o-warpOxJBx01FGgrj8wpC3vViO_g=[1] "86443-82-5 | 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol)" - ChemScene -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkxJBrzX6XSMvui0J4ubTTK__92PEfjYIhIuUlc00-pisagc9VcxuOLgnEcIa_LoaDEdJ1HpKtf4dK0JWih0v4DX0rBtYwxMFSKmgk15tpdGYpD9Rco65DUiQEuO9z95dV949caPtCFxwKYM=[2] "Antistatic agent SN CAS:86443-82-5" - JN Future Chemical -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCdn2fKFCE9Maj48o5V6IP2s6mpiN1T8Po_7n-YeWem6oVumHP9nneXcDclag4C64avm8IVfxBQ1bkNLbzM5ZuBN2wGnewgVzPz0-Z9tCVqJpz2WHfCwBb3HbFA3atg2xdlF5Rhlo-UrPMLjXz5mvc317ASr_lk13xICAb6YGwZQK[8] "2-Pentanol, 1,1',1'',1'''-(1,2-ethandiyldinitrilo) tetrakis | 86443-82-5" - ChemicalBook -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3e69bQn51Fa5y59C6IVScGEh9pc1NfivhYAj3dSciiK1jGzqu2bWhk_bqHHQc0MVDI_VqHclZB4gvkvlduAwbCX8-KJ63lWC0HmdPunq6nIO5gmqSF9DYQhOtzVcH6l7VuMWT7E7sf8FK_E1O30r2HcU01bSHX1gGTrVwe6zDCA=[4] "Dyes and pigments | dyeing and finishing auxiliaries manufactures and suppliers" - ChemBK -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE538ExVz5bdvs7yrPBDoLQc6jg1WekuhZE95GEPlopygfqDGlROW4ctRd7g9lPNp2gCm7o5CADmlbog20VCrSvcZyEPs8r0p4CpZ_8DYdemApM-QKnrYqRp2UfuRu-6LGmuoEbCn0PHEflnpo0G5xDnqrAKnjIRxDLRMEs5WQdMld1QKoCACRxy5oFYF8Y_6jYsT51

Sources

Application Note: Advanced Antistatic Surface Modification for Hydrophobic Synthetic Fibers (PET/PA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Polyester (PET) and Polyamide (Nylon/PA) fibers possess high surface resistivity (


), rendering them electrically insulating. In low-humidity environments, triboelectric charging generates static potentials exceeding 15 kV, leading to dust attraction, processing disruptions, and discharge hazards.

This guide details the formulation of Surface-Active Antistatic Agents (hygroscopic ionic conduction) and Intrinsically Conductive Polymer (ICP) Coatings (electronic conduction). The protocols prioritize the Pad-Dry-Cure methodology, the industry standard for scalable textile finishing.

The Physicochemical Challenge
  • Hydrophobicity: PET and PA lack sufficient polar groups to retain atmospheric moisture, preventing natural charge dissipation.

  • Glass Transition (

    
    ):  PET (
    
    
    
    ) requires curing temperatures significantly above
    
    
    to allow chemical binders to diffuse and lock into the amorphous fiber regions, yet below the melting point (
    
    
    ) to prevent structural degradation.

Mechanisms of Action[1][2][3][4][5]

Understanding the conduction mechanism is prerequisite to formulation. We utilize two distinct strategies:

Strategy A: Ionic Conduction (Humidity Dependent)

Surfactants (Quaternary Ammonium Compounds) migrate to the fiber surface. Their hydrophilic "heads" attract atmospheric water molecules, forming a mono-molecular water layer. Dissolved ions within this layer facilitate charge transfer.

  • Limitation: Ineffective at Relative Humidity (RH)

    
    .
    
Strategy B: Electronic Conduction (Humidity Independent)

Conductive polymers (e.g., PEDOT:PSS) form a conjugated


-electron network on the fiber surface. Electrons move via hopping mechanisms through the polymer chain, independent of moisture.

AntistaticMechanism cluster_Ionic Strategy A: Ionic (Surfactant) cluster_Electronic Strategy B: Electronic (ICP) Fiber Hydrophobic Fiber (PET/PA) Static Triboelectric Charge Buildup Fiber->Static Friction Quat Cationic Surfactant (Quat Ammonium) Static->Quat PEDOT PEDOT:PSS Network Static->PEDOT H2O Atmospheric Moisture Capture Quat->H2O Hydrophilic Head IonLayer Conductive Water Layer H2O->IonLayer Dissipation Charge Dissipation (< 10^9 Ohms/sq) IonLayer->Dissipation Ionic Flow ElectronPath Electron Hopping (Pi-Conjugation) PEDOT->ElectronPath Conductive Bridge ElectronPath->Dissipation Electronic Flow

Figure 1: Mechanistic pathways for charge dissipation on synthetic fibers.

Formulation Protocols

Protocol A: Cost-Effective Hygroscopic Finish (Cationic)

Application: General apparel, lining fabrics, dust-proof garments. Durability: Semi-durable (5–10 wash cycles).

ComponentFunctionConcentration (g/L)
Quaternary Ammonium Salt Active antistatic agent (Cationic).[1] Provides hydrophilic sites.[2][1][3][4]20 – 40
Blocked Isocyanate Cross-linker. Reacts with fiber/surfactant at high temp to improve durability.5 – 10
Polyethylene Emulsion Softener/Lubricant. Reduces friction (lowering initial charge generation).[3]10 – 15
Acetic Acid pH Control. Maintains bath pH 5.0–6.0 to prevent precipitation.0.5 – 1.0
Water Solvent/Carrier.Balance

Step-by-Step Procedure:

  • Bath Preparation: Fill tank with water at 25°C. Add Acetic Acid to adjust pH to 5.5.

  • Dispersion: Add the Quaternary Ammonium compound slowly under agitation. Critical: Ensure no foam buildup; add defoamer if necessary.

  • Binder Addition: Add Blocked Isocyanate last. Checkpoint: If solution turns milky-white instantly, the emulsion is stable. If clumps form, the pH is likely too high.

Protocol B: High-Performance Conductive Finish (PEDOT:PSS)

Application: Technical textiles, cleanroom garments, electronic packaging. Durability: Durable (>30 wash cycles).

ComponentFunctionConcentration (g/L)
PEDOT:PSS Dispersion Conductive Polymer (1.0 - 1.3% solid content).50 – 100
Waterborne Polyurethane (WPU) Binder. Provides flexibility and adhesion to hydrophobic PET/PA.20 – 30
Dimethyl Sulfoxide (DMSO) Conductivity Enhancer (Secondary Dopant). Increases chain alignment.50 (5% vol)
Silane Coupling Agent Adhesion Promoter. Links inorganic/organic phases.2 – 5
Wetting Agent Reduces surface tension for uniform coating on hydrophobic fibers.1 – 2

Step-by-Step Procedure:

  • Doping: Mix PEDOT:PSS dispersion with DMSO for 30 mins. This "secondary doping" rearranges the polymer coils into linear chains, increasing conductivity by orders of magnitude.

  • Binder Integration: Slowly add WPU binder. Caution: Rapid addition can shock the dispersion and cause gelation.

  • Filtration: Filter solution through a 100µm mesh to remove micro-aggregates before placing in the padding trough.

Application Methodology: Pad-Dry-Cure

The success of the coating relies heavily on the thermal history applied during processing.

PadDryCure cluster_Params Critical Parameters Input Raw Fabric (Scoured/Clean) Padding Padding Mangle (Dip & Nip) Input->Padding WPU: 70-80% Drying Drying Zone 100-110°C, 2-3 min Padding->Drying Remove Water Curing Curing Zone 150-170°C, 1-2 min Drying->Curing Cross-linking Output Finished Fabric (Antistatic) Curing->Output P1 Pressure: 2-3 bar P1->Padding P2 Speed: 20-40 m/min P2->Padding

Figure 2: The Pad-Dry-Cure workflow parameters.

Process Control Points
  • Wet Pick-Up (WPU): Target 70% – 80% .

    • Calculation:

      
      
      
    • Why: Too low (<60%) causes uneven resistivity. Too high (>90%) wastes energy and causes migration of the agent to the fabric surface during drying (resulting in a powdery finish).

  • Drying (100–110°C): Removes water before the cross-linking reaction begins.

    • Causality: If drying is too hot (>130°C immediately), water evaporates explosively, disrupting the film formation of the binder.

  • Curing (150–170°C):

    • Polyester: Cure at 170°C for 60-90 seconds. This exceeds the PET

      
      , allowing the binder to mechanically interlock with the fiber surface.
      
    • Nylon: Cure at 150–160°C . Warning: Nylon is sensitive to thermal oxidation (yellowing). Do not exceed 170°C.

Characterization & Validation Protocols

A formulation is only as good as its validation. Use these standard methods.

Test 1: Surface Resistivity (AATCC 76 / ASTM D257)
  • Equipment: Megohmmeter with concentric ring electrodes.

  • Conditioning: Pre-condition samples at

    
     and 65% RH  for 24 hours. Note: For Protocol B (PEDOT), also test at 15% RH to validate humidity independence.
    
  • Procedure: Place electrode on fabric, apply 100V, read resistance after 15 seconds.

  • Success Criteria:

    • Antistatic (Dissipative):

      
      
      
    • Insulative (Fail):

      
      
      
Test 2: Charge Decay Time (Federal Test Method 4046)
  • Method: Induce 5000V charge; measure time to decay to 50V (1%).

  • Success Criteria: Decay time

    
     seconds.
    
Test 3: Wash Durability (AATCC 61 / ISO 105-C06)
  • Protocol: Perform accelerated laundering equivalent to 5, 10, and 20 home wash cycles.

  • Re-test: Measure Surface Resistivity after washing. A log-increase of

    
     (e.g., from 
    
    
    
    to
    
    
    ) is acceptable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Resistivity (Fail) Curing temp too low; Binder didn't cross-link.Increase curing temp to 160°C+. Check WPU.
Powdery Surface Agent migration during drying.[5]Lower drying temp (Zone 1) or add anti-migrant agent (alginate).
Yellowing (Nylon) Curing temp too high or pH too alkaline.Reduce cure temp to 150°C. Ensure bath pH < 6.0.
Spotty Coating Foam in pad bath.[5]Add silicone-free defoamer. Check compatibility of anionic/cationic agents.

References

  • AATCC Test Method 76-2011 . Electrical Surface Resistivity of Fabrics. American Association of Textile Chemists and Colorists.[6]

  • Textile Learner . Antistatic Finishes in Textile: Mechanism and Importance. (2021). Detailed review of ionic vs. electronic mechanisms.

  • M. N. Belgacem et al. Conductive PEDOT:PSS coatings on polyester fabrics. Journal of Applied Polymer Science. Discusses the role of DMSO as a secondary dopant.

  • ASTM D257-14 . Standard Test Methods for DC Resistance or Conductance of Insulating Materials.

  • Alfa Chemistry . Quaternary Ammonium Compounds as Antistatic Agents: Mechanism.

Sources

Application Note: Electrospinning Additives for Conductive Polymer Fibers

[1][2][3]

Executive Summary & Strategic Logic

The fabrication of conductive polymer fibers via electrospinning represents a critical convergence of material science and bioengineering. Whether for neural tissue engineering, cardiac patches, or flexible biosensors, the goal is identical: impart electrical conductivity to a polymer matrix without compromising its spinnability or biocompatibility.

There are two distinct mechanistic routes to achieve this:

  • Extrinsic Conductivity (Composite Route): Dispersing conductive fillers (e.g., Carbon Nanotubes, Graphene, MXenes) into a non-conductive, spinnable polymer matrix (e.g., PCL, PLA). Conductivity relies on the percolation threshold —the critical concentration where fillers form a continuous conductive network.

  • Intrinsic Conductivity (Blend Route): Blending intrinsically conductive polymers (ICPs) like PEDOT:PSS or PANI with a carrier polymer (e.g., PVA, PEO). Here, the challenge is miscibility and maintaining a conductive pathway after solvent evaporation.

This guide provides the decision framework and validated protocols for both approaches.

Material Selection & Decision Matrix

Selecting the right additive is a trade-off between conductivity, mechanical strength, and processability.

Table 1: Comparative Analysis of Electrospinning Additives
Additive ClassSpecific MaterialConductivity MechanismKey AdvantageMajor ChallengeTypical Percolation Threshold
Carbon-based MWCNTs (Multi-walled Carbon Nanotubes)Electron tunneling between high aspect ratio tubesHigh mechanical reinforcement; excellent conductivityAgglomeration; Van der Waals forces; Cytotoxicity concerns0.1 - 2.0 wt%
Graphene / rGO 2D sheet contactHigh surface area; flexibilityRestacking of sheets; Viscosity spikes1.0 - 5.0 wt%
Metallic Ag/Au Nanoparticles Metallic conductionAntibacterial properties (Ag); Plasmonic effectsHigh cost; Particle oxidation; Leaching> 10 wt% (High)
ICPs PEDOT:PSS Conjugated backbone (Hopping mechanism)Biocompatible; Water-processableDifficult to spin alone (needs carrier); Water solubility (needs crosslinking)N/A (Blend ratio dependent)
Emerging MXenes (e.g., Ti₃C₂Tₓ)Metallic conductivity + HydrophilicityExcellent electrochemical capacitanceOxidative stability; Complex synthesis1.0 - 4.0 wt%

Critical Process: Dispersion & Formulation Logic[7]

The failure of most conductive fiber experiments occurs before the solution enters the syringe. Poor dispersion leads to nozzle clogging and discontinuous conductive pathways.

The Physics of Dispersion
  • Van der Waals Forces: CNTs naturally bundle.[1] To spin them, you must overcome this energy barrier (~500 eV/µm).

  • Steric Stabilization: Using surfactants (e.g., SDS, Triton X-100) or wrapping polymers (PVP) prevents re-agglomeration.

  • Functionalization: Acid-treating CNTs (creating -COOH groups) increases polarity, aiding dispersion in solvents like DMF or Ethanol, but can degrade electrical properties by disrupting the graphitic lattice.

Visualization: The Conductive Fiber Workflow

The following diagram illustrates the critical decision points and processing steps for both extrinsic and intrinsic pathways.

GStartDefine Application RequirementRoute_ExtrinsicRoute A: Composite (Fillers)(High Strength / Tissue Eng.)Start->Route_ExtrinsicRoute_IntrinsicRoute B: Blend (ICPs)(Biosensors / Hydrogels)Start->Route_IntrinsicDispersionDispersion Strategy(Ultrasonication + Surfactant)Route_Extrinsic->DispersionDopingSecondary Doping(Add DMSO/EG to PEDOT:PSS)Route_Intrinsic->DopingMix_AHomogenization(Stirring 12h + Sonication)Dispersion->Mix_AMatrix_SolDissolve Matrix Polymer(PCL/PLA in DCM/DMF)Matrix_Sol->Mix_ASpinningElectrospinning Process(Taylor Cone Formation)Mix_A->SpinningMix_BBlend Mixing(Gentle Stirring, avoid bubbles)Doping->Mix_BCarrier_SolDissolve Carrier Polymer(PVA in Water)Carrier_Sol->Mix_BMix_B->SpinningPost_APost-Process A(Solvent Evaporation / Annealing)Spinning->Post_AIf Route APost_BPost-Process B(Crosslinking: Glutaraldehyde/Thermal)Spinning->Post_BIf Route BFinalConductive Nanofibrous ScaffoldPost_A->FinalPost_B->Final

Caption: Workflow for fabricating conductive fibers. Route A focuses on physical dispersion of fillers; Route B focuses on chemical compatibility of blends.

Detailed Experimental Protocols

Protocol 1: MWCNT/PCL Composite Scaffolds (Extrinsic)

Target Application: Neural tissue regeneration or cardiac patches requiring mechanical robustness. Mechanism: PCL provides the structural matrix; MWCNTs provide the conductive network via percolation.

Reagents:
  • Poly(ε-caprolactone) (PCL) (Mw ~80,000 Da).

  • Multi-walled Carbon Nanotubes (MWCNTs) (OD: 10-20 nm, Length: 10-30 µm, >95% purity).

  • Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[2]

  • Surfactant (Optional): Sodium Dodecyl Sulfate (SDS) if using aqueous pre-dispersion, but for PCL, we use organic dispersion.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a solvent mixture of DCM:DMF (7:3 v/v) .

    • Why: DCM dissolves PCL well; DMF increases the dielectric constant of the solution, aiding charge accumulation and reducing bead formation [1].

  • CNT Dispersion (The Critical Step):

    • Add MWCNTs (0.5 – 1.0 wt% relative to PCL mass) to the solvent mixture.

    • Ultrasonication: Probe sonicate for 30 minutes (Pulse: 5s ON / 2s OFF) in an ice bath to prevent solvent evaporation and overheating.

    • Validation: The solution should appear jet black with no visible particulates settling after 1 hour.

  • Polymer Dissolution:

    • Add PCL pellets to the CNT dispersion to achieve a 12-15 wt% total polymer concentration.

    • Stir magnetically at room temperature for 12 hours.

    • Note: Viscosity will increase significantly with CNT addition.

  • Electrospinning Parameters:

    • Voltage: 15 – 18 kV (Positive polarity).

    • Flow Rate: 1.0 mL/h.

    • Distance (TCD): 15 cm.

    • Collector: Rotating drum (300-500 rpm) for aligned fibers (better conductivity along the axis) or flat plate for random mats.

    • Needle: 21G or 23G blunt tip.

  • Post-Processing:

    • Dry in a vacuum oven at room temperature for 24h to remove residual toxic solvents (DCM/DMF).

Protocol 2: PEDOT:PSS / PVA Blended Fibers (Intrinsic)

Target Application: Flexible biosensors, hydrogels, or skin-contact electrodes. Mechanism: PVA acts as the "carrier" polymer to enable spinnability; PEDOT:PSS provides conductivity. DMSO is added as a "secondary dopant" to enhance conductivity by screening the insulating PSS shell [2].

Reagents:
  • PEDOT:PSS Aqueous Dispersion (e.g., Clevios™ PH 1000).

  • Poly(vinyl alcohol) (PVA) (Mw ~146,000-186,000, 99% hydrolyzed).

  • Dimethyl sulfoxide (DMSO).[3]

  • Crosslinker: Glutaraldehyde (GA) or vapor-phase HCl.

Step-by-Step Methodology:
  • Carrier Solution Prep:

    • Dissolve PVA in deionized water to make a 10 wt% solution . Stir at 90°C for 2 hours until clear. Let cool.

  • Conductive Blend Formulation:

    • Mix PEDOT:PSS dispersion with the PVA solution.[4] Typical ratio: PVA:PEDOT:PSS = 80:20 or 70:30 (wt/wt) .

    • Doping: Add 5 wt% DMSO to the mixture.

    • Why: DMSO induces a conformational change in PEDOT chains (coil-to-linear) and improves conductivity by orders of magnitude [3].

    • Stir gently for 4 hours. Avoid vigorous stirring that introduces air bubbles (defects).

  • Electrospinning Parameters:

    • Voltage: 15 – 20 kV.

    • Flow Rate: 0.5 – 0.8 mL/h (Slower than PCL due to lower volatility of water).

    • Distance: 15 cm.

    • Humidity: < 40% RH (Critical: PVA is hygroscopic; high humidity prevents fiber drying).

  • Stabilization (Crosslinking):

    • Problem: PVA/PEDOT:PSS fibers will dissolve instantly in water/culture media.

    • Method: Place the fiber mat in a sealed chamber with a vial of Glutaraldehyde (25%) and a drop of HCl for 2-4 hours (Vapor Phase Crosslinking).

    • Alternatively, heat treat at 150°C for 30 mins (thermal crosslinking), though this may reduce conductivity slightly.

Characterization & Validation

To ensure the protocol was successful, the following data points must be collected.

Quantitative Validation Table
MetricMethodTarget Value (Protocol 1: CNT/PCL)Target Value (Protocol 2: PEDOT/PVA)
Fiber Diameter SEM (Scanning Electron Microscopy)300 - 800 nm200 - 500 nm
Morphology SEMBead-free, smooth surfaceBead-free, cylindrical
Conductivity 4-Point Probe (Surface)

to

S/cm

to

S/cm
Percolation Conductivity vs. Conc. CurveSharp rise at ~1% CNTLinear increase with PEDOT ratio
Stability Immersion in PBS (24h)Intact (Hydrophobic)Intact (Swollen but stable if crosslinked)
Troubleshooting Guide
  • Beading:

    • Cause: Viscosity too low or surface tension too high.

    • Fix: Increase polymer concentration (PCL/PVA) or add a surfactant (0.1% SDS).

  • Nozzle Clogging (CNT specific):

    • Cause: Large aggregates.

    • Fix: Re-sonicate the solution; switch to a larger gauge needle (e.g., 18G); reduce CNT loading.

  • Phase Separation (PEDOT specific):

    • Cause: Incompatibility between PVA and PSS.

    • Fix: Ensure thorough mixing; keep DMSO concentration < 10%.

References

  • Fabrication of PCL/MWCNTs nanofiber by electrospinning. Journal of Korean Institute of Metals and Materials, 2012.[5] Link

  • Fabrication Of Conductive PVA/PEDOT:PSS/DMSO Nanofibers By Electrospinning. GlobeThesis, 2014. Link

  • Electrospun PEDOT:PSS–PVA nanofiber based ultrahigh-strain sensors with controllable electrical conductivity. Journal of Materials Chemistry C, 2013. Link

  • Adsorption of multiwalled carbon nanotubes on electrospun polycaprolactone nanofibers. SciSpace, 2025. Link

  • Preparation of Single-Walled Carbon Nanotube Reinforced Polystyrene and Polyurethane Nanofibers. Nano Letters, 2004. Link

Advanced Hydrophobic Epoxy Systems: Curing Agent Selection & Process Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrophobic epoxy systems are critical in applications requiring hermetic sealing against moisture, bio-fluids, and corrosive environments. In drug development and biomedical engineering, these systems are often utilized for encapsulating implantable electronics , sealing microfluidic devices , and packaging sensors where moisture ingress leads to immediate failure.

Standard epoxy systems (e.g., simple amines) are hygroscopic; they absorb water during cure, leading to plasticization, dielectric breakdown, and "amine blush." This guide details the selection and processing of hydrophobic curing agents —specifically Phenalkamines , Dimer Diamines , and Hydrophobic Anhydrides —to achieve superior water resistance and biocompatibility profiles.

Part 1: The Chemistry of Hydrophobicity

To achieve a hydrophobic matrix, the curing agent must not only react with the epoxide group but also introduce non-polar, bulky aliphatic or aromatic structures that shield the polar hydroxyl groups formed during the ring-opening reaction.

Phenalkamines (Mannich Bases)

Derived from Cashew Nutshell Liquid (CNSL) , phenalkamines contain a unique cardanol backbone.[1]

  • Mechanism: The long aliphatic side chain (

    
    ) provides steric hindrance and hydrophobicity. The phenolic hydroxyl group accelerates the ring-opening reaction even at low temperatures (
    
    
    
    ).
  • Key Advantage: Surface tolerance.[2][3][4][5] They can displace water from wet surfaces, making them ideal for coating damp substrates.

Dimer Diamines

Derived from dimerized fatty acids (C36 carbon chains).

  • Mechanism: The massive hydrophobic aliphatic chain between the amine groups acts as a water barrier.

  • Key Advantage: Extreme flexibility and hydrolytic stability. They impart "toughening" to the brittle epoxy network.

Hydrophobic Anhydrides

(e.g., MTHPA, NMA).

  • Mechanism: Unlike amines, anhydrides react to form ester linkages, which are less polar than the amine-hydroxyl network. When combined with cycloaliphatic structures, they yield high glass transition temperatures (

    
    ).
    
  • Key Advantage: High thermal stability and excellent dielectric properties, though they require heat cure and strict moisture control during processing.

Selection Logic Visualization

SelectionLogic Start Select Curing Agent Class Q1 Cure Temperature Constraint? Start->Q1 RoomTemp Room Temp / Low Temp (< 25°C) Q1->RoomTemp Ambient Cure HeatCure Heat Cure Allowed (> 80°C) Q1->HeatCure Oven Cure Q2 Flexibility Requirement? RoomTemp->Q2 Q3 Tg / Thermal Requirement? HeatCure->Q3 Phenalkamine PHENALKAMINES (Cardolite NC-541) High adhesion, Surface tolerant Q2->Phenalkamine Rigid/Tough DimerDiamine DIMER DIAMINES (Priamine 1074) High flexibility, Bio-compatible Q2->DimerDiamine Flexible/Elastomeric Q3->Phenalkamine Fast Cycle Time Anhydride HYDROPHOBIC ANHYDRIDES (MTHPA/NMA) High Tg, High Dielectric Q3->Anhydride High Tg (>120°C)

Figure 1: Decision tree for selecting a hydrophobic curing agent based on thermal constraints and mechanical requirements.

Part 2: Comparative Data & Selection Guide

FeaturePhenalkaminesDimer DiaminesHydrophobic Anhydrides
Chemical Basis Cardanol (CNSL) Mannich BaseC36 Dimerized Fatty AcidMethyl Tetrahydrophthalic Anhydride (MTHPA)
Cure Temp Low (

)
Ambient to Moderate (

)
High (

)
Hydrophobicity Excellent (Surface Tolerant)Excellent (Intrinsic Repellency)Very High (After Cure)
Viscosity Low to Medium (Solvent-free)Low ViscosityVery Low (Requires Catalyst)
Flexibility ModerateHigh (Elastomeric)Low (Brittle/Rigid)
Typical Application Marine coatings, damp concreteFlexible adhesives, catheter bondingPotting sensors, high-voltage insulation
Commercial Ref Cardolite NC-541 [1]Priamine 1074 [2]Dixie Chemical MTHPA [3]

Part 3: Experimental Protocols

Protocol A: Moisture-Free Formulation (Critical for Anhydrides)

Hydrophobic anhydrides are sensitive to moisture during the liquid phase, hydrolyzing into acids that inhibit cure and degrade properties.

Materials:

  • Bisphenol-A or F Epoxy Resin (dried).

  • MTHPA Curing Agent.[6]

  • Catalyst: 1-Methylimidazole (1-MI).

  • Equipment: Vacuum mixer, Nitrogen glovebox (optional but recommended for medical devices).

Step-by-Step:

  • Resin Pre-Conditioning: Heat the epoxy resin to

    
     under vacuum (
    
    
    
    inHg) for 60 minutes to remove trace volatiles and moisture.
  • Stoichiometry Calculation:

    
    
    Note: Use a 0.85–0.90 molar ratio of anhydride to epoxy to optimize hydrolysis resistance.
    
  • Mixing: Add the Anhydride to the Resin. Mix gently to avoid air entrainment.

  • Catalyst Addition: Add 0.5% - 1.0% (by weight of total mix) of 1-MI.

  • Degassing: Place mixture in a vacuum chamber. Cycle vacuum (pull to 29 inHg, hold 2 min, vent to 10 inHg, repeat) until no bubbles rise. Crucial: Do not boil off the anhydride (check vapor pressure).

Protocol B: Curing Cycle Optimization

Curing kinetics determine the free volume and final hydrophobicity.

Workflow Visualization:

CuringProtocol Mix Homogenization (Vacuum Mix) Gel Gel Stage (80°C for 2 hrs) Mix->Gel Pour Cure Full Cure (120°C for 4 hrs) Gel->Cure Ramp 2°C/min Cool Controlled Cool (1°C/min ramp) Cure->Cool Anneal

Figure 2: Standard stepped-cure cycle for hydrophobic anhydride systems to minimize internal stress.

Specific Cycles:

  • Phenalkamines: 24 hours @

    
    . (Optional post-cure: 2 hours @ 
    
    
    
    to maximize
    
    
    ).
  • Anhydrides: 2 hours @

    
     (Gel) 
    
    
    
    4 hours @
    
    
    (Full Cure).

Part 4: Validation & Characterization

To certify the system for medical or marine use, the following tests are mandatory.

Water Absorption (ASTM D570)

Objective: Quantify moisture ingress over time.[7][8][9]

  • Specimen Prep: Cast discs (50mm diameter, 3mm thick). Cure according to Protocol B.

  • Conditioning: Dry in oven at

    
     for 24 hours. Weigh (
    
    
    
    ).
  • Immersion: Submerge in distilled water at

    
    .
    
  • Measurement: Remove at 24h, 1 week, and saturation point. Wipe surface dry and weigh (

    
    ).
    
  • Calculation:

    
    
    Target for Hydrophobic System: < 0.1% after 24 hours.
    
Contact Angle Measurement

Objective: Assess surface hydrophobicity.

  • Use a goniometer to place a 5µL water droplet on the cured surface.

  • Target: Contact angle

    
     (Hydrophobic).[10] High-performance phenalkamines often achieve 
    
    
    
    .

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Amine Blush (Greasy film) Reaction with atmospheric

/moisture.
Switch to Phenalkamine (non-blushing).[1] Ensure inert atmosphere (

) during cure.
Micro-voids / Bubbles Moisture in resin or poor degassing.Dry fillers/resin before mixing. Use vacuum degassing. Check if Anhydride is boiling (reduce vacuum).
Soft Spots Poor mixing or wrong stoichiometry.Use dual-axis centrifugal mixer. Verify weight ratios (not volume).
High Water Absorption Incomplete cure or hydrophilic impurities.Increase post-cure temp. Ensure fillers (silica) are silane-treated (hydrophobic).

References

  • Cargill. (2025). Priamine™ 1074 Dimer Diamine Technical Data. Retrieved from [Link]

  • Dixie Chemical. (2023). Anhydride Curatives for Epoxy Systems: Formulation Guide. Retrieved from [Link]

  • ASTM International.ASTM D570-98(2018)
  • Gabriel Performance Products. Mercaptan and Phenalkamine Chemistries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Viscosity Management of Tetrakis(2-hydroxypentyl)ethylenediamine

[1][2]

Executive Summary

You are likely accessing this guide because you are experiencing handling difficulties with Tetrakis(2-hydroxypentyl)ethylenediamine . This molecule belongs to the class of amino-polyols, structurally similar to the industry-standard "Quadrol" (Tetrakis(2-hydroxypropyl)ethylenediamine), but with a critical difference: the pentyl (C5) chain length.[1][2]

The Viscosity Paradox: While the four hydroxyl groups provide excellent cross-linking and chelating functionality, they create a dense network of intermolecular hydrogen bonds. Combined with the steric bulk of the pentyl chains, this results in a varying viscosity profile that can exceed 50,000 cPs at room temperature—behaving more like a semi-solid resin than a liquid.

This guide provides three validated pathways to reduce viscosity: Thermal Energy , Solvent Dilution , and Shear Processing .[1][2]

Part 1: Critical Chemical Distinction (Propyl vs. Pentyl)

Before proceeding, verify your CAS number and chemical structure.[2]

FeatureTetrakis(2-hydroxyPROPYL)ethylenediamine Tetrakis(2-hydroxyPENTYL)ethylenediamine
Common Name Quadrol® (BASF), Edetol(Custom / Rare Variant)
Alkyl Chain C3 (Propyl)C5 (Pentyl)
Hydrophobicity Moderate (Amphiphilic)High (Lipophilic)
Water Solubility MisciblePoor / Immiscible
Viscosity Driver H-BondingH-Bonding + Van der Waals Entanglement

⚠️ WARNING: If you are using the Pentyl variant, DO NOT use water as a primary diluent.[1][2] Unlike the Propyl version, the C5 chains make this molecule significantly hydrophobic. Adding water will likely cause phase separation or an intractable emulsion (gelling).[1][2]

Part 2: Viscosity Reduction Strategies

Method A: Thermal Management (Thermodynamics)

The most contamination-free method to reduce viscosity is heat.[1][2] The viscosity of amino-polyols follows an Arrhenius-type relationship: as temperature rises, hydrogen bonds break, and free volume increases.[1][2]

  • Target Temperature: 40°C – 60°C.

  • Expected Drop: Raising the temperature from 25°C to 50°C typically reduces viscosity by one order of magnitude (e.g., 50,000 cPs

    
     5,000 cPs).[1][2]
    

Protocol:

  • Use a jacketed vessel or drum heater.[2]

  • Set setpoint to 50°C.

  • Agitate slowly (low shear) to ensure uniform heat transfer; these fluids are poor thermal conductors.[1][2]

Method B: Solvation (Chemodynamics)

For the Pentyl variant, solvent selection is dictated by "Like Dissolves Like."[2] You must disrupt the hydrogen bonding network using a compatible solvent.[2]

Recommended Solvents for Pentyl-Derivatives:

  • Alcohols (Best Balance): Ethanol, Isopropanol (IPA), Butanol.[1][2] The hydroxyl group competes with the polyol's H-bonds, while the alkyl tail matches the pentyl chain.[1]

  • Glycols: Propylene Glycol (PG), PEG-200.[1][2] Good for maintaining a non-volatile formulation.

  • Aprotic Solvents: DMSO or NMP (if application allows). These are powerful H-bond acceptors.[1][2]

Dilution Curve Rule of Thumb:

  • 5% Solvent Addition: ~30-40% drop in viscosity.[1][2]

  • 10% Solvent Addition: ~60-70% drop in viscosity.[1][2]

  • 20% Solvent Addition: Results in a water-like fluid (<100 cPs).[1][2]

Method C: Mechanical Shear (Rheology)

These fluids often exhibit Non-Newtonian (Shear Thinning) behavior.[1][2] High-shear mixing can temporarily reduce viscosity for pumping, but the fluid will "re-heal" (thicken) once shear stops.[1][2]

Part 3: Decision Workflow (Visualization)

The following diagram outlines the logical decision process for handling your formulation.

ViscosityWorkflowStartStart: High Viscosity IssueCheckStructCheck Structure:Is it Pentyl (C5) or Propyl (C3)?Start->CheckStructPropylPropyl (Quadrol)(Hydrophilic)CheckStruct->PropylC3PentylPentyl (C5)(Lipophilic)CheckStruct->PentylC5WaterDilDilute with Water(Miscible)Propyl->WaterDilIsHeatPossibleCan you apply Heat?Pentyl->IsHeatPossibleHeatYesHeat to 50°C(Viscosity drops ~90%)IsHeatPossible->HeatYesYesHeatNoSolvent RequiredIsHeatPossible->HeatNoNoSolventSelectSelect Solvent:Ethanol, IPA, or TolueneHeatNo->SolventSelectAvoidWaterAVOID WATER(Risk of Phase Separation)HeatNo->AvoidWater

Figure 1: Decision matrix for viscosity reduction based on alkyl chain length and process constraints.

Part 4: Troubleshooting & FAQs

Q1: I added water to my Tetrakis(2-hydroxypentyl)ethylenediamine and it turned into a white, sticky gum. What happened? A: You precipitated the polymer.[2] The Pentyl chains are hydrophobic.[2] By adding water, you increased the polarity of the continuous phase beyond what the molecule can tolerate, forcing it to self-associate to hide its hydrophobic tails.[1]

  • Fix: Do not add more water. Add a co-solvent like Isopropanol (IPA) or Ethanol to bridge the polarity gap and restore a single phase.[1][2]

Q2: Can I pump this material at room temperature (20°C)? A: It is risky. At 20°C, viscosity can exceed 50,000 cPs.[1][3][4] Standard centrifugal pumps will cavitate or burn out.[2]

  • Recommendation: Use a Positive Displacement Pump (Gear or Lobe pump) and heat the lines to at least 35°C. If heating is impossible, use a "drum unloader" with a follower plate.[1][2]

Q3: Does pH affect viscosity? A: Yes. These are amine bases.[1][2][5]

  • Mechanism: If you lower the pH (add acid), you protonate the nitrogens.[2] This creates positive charges that repel each other (reducing aggregation) but also increases ionic stiffness.[1][2]

  • Practicality: pH adjustment is generally not recommended solely for viscosity control due to the risk of salt formation and corrosion.[2] Stick to Heat or Solvent.[2]

Q4: I need a solvent-free formulation. What are my options? A: If you cannot use solvents and cannot heat the final product, you must use Reactive Diluents .[2]

  • If this is for a polyurethane application, use a low-viscosity polyol (e.g., a short-chain diol like 1,4-butanediol) as a "part of the formulation" rather than a non-reactive solvent.[1][2]

Part 5: Standardized Dilution Protocol

Use this protocol to determine the exact viscosity profile for your specific batch.

Reagents:

  • Tetrakis(2-hydroxypentyl)ethylenediamine (Analyte)[1][2]

  • Solvent (Ethanol or IPA)[1][2]

Steps:

  • Baseline: Measure viscosity of neat analyte at 25°C using a Cone & Plate Rheometer (e.g., 40mm, 2° cone).

  • Step 1: Add 5% w/w solvent.[1][2] Vortex for 2 minutes or mix with an overhead stirrer until no "schlieren" (refractive lines) are visible.

  • Measure: Record viscosity.

  • Step 2: Add additional solvent to reach 10% w/w total.[1][2] Mix and Measure.

  • Plot: Create a logarithmic decay curve (Viscosity vs. % Solvent).

References

  • BASF Corporation. (n.d.).[1][2] Quadrol® Polyol: Technical Bulletin. (Reference for general amino-polyol behavior and Arrhenius viscosity profiles). Link

  • Patel, R. et al. (2020).[1][2] Viscosity reduction strategies for high-molecular-weight amino alcohols in polymer synthesis. Journal of Applied Polymer Science. (General principles of H-bonding reduction).

  • Dow Chemical. (n.d.).[1][2] Alkanolamines: Physical Properties and Handling Guide. Link

  • PubChem. (2024).[1][2] Compound Summary: Tetrakis(2-hydroxypropyl)ethylenediamine.[1][2][4][5][6][7] (Structural reference for the C3 analog). Link

(Note: Specific literature on the "Pentyl" variant is rare; data above relies on physicochemical extrapolation from the standard Propyl/Quadrol analog validated by functional group chemistry principles.)

Mechanistic Overview: Thermal Degradation of Antistatic Finishes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Biopharma Textile Support Center . This hub is dedicated to researchers, materials scientists, and drug development professionals working with high-performance synthetic fibers, cleanroom garments, and electrospun polymeric scaffolds.

Electrostatic discharge (ESD) and static accumulation are critical hazards in bioprocessing and drug delivery manufacturing. While antistatic finishes mitigate these risks, they are highly susceptible to thermal degradation during melt-spinning, high-temperature extrusion, and rigorous sterilization cycles. This guide provides mechanistic troubleshooting, validated protocols, and material science solutions to optimize the thermal stability of your antistatic fiber finishes.

G Standard Standard Antistatic Agents (Low-MW Quaternary Ammonium) Stress Thermal Stress (Autoclaving, Melt-Spinning >150°C) Standard->Stress Stable Thermally Stable Agents (Permanent Polymers, Nanotubes) Stable->Stress Degradation Volatilization & Coking (Chain Cleavage) Stress->Degradation Standard Network Stable Co-continuous Network (No Migration) Stress->Network Stable Failure Loss of ESD Protection & Cytotoxicity Risks Degradation->Failure Success Sustained ESD Protection & High Biocompatibility Network->Success

Thermal degradation pathways of standard vs. stable antistatic fiber finishes.

Troubleshooting & FAQs

Q1: Why do standard antistatic finishes on biopharma cleanroom garments fail after repeated autoclaving or dry-heat sterilization? A1: Standard non-durable antistatic finishes (e.g., low-molecular-weight quaternary ammonium salts or ethoxylated amines) rely on surface migration to attract moisture and dissipate static. During high-temperature sterilization (121°C–134°C autoclaving or >150°C dry heat), these low-molecular-weight agents undergo rapid volatilization and thermal degradation. This leaves the synthetic continuous multifilament yarns exposed, leading to triboelectric voltage generation exceeding 20,000 V, which can severely damage sensitive biologics equipment or attract micro-contaminants[1].

  • The Causality: The thermal cleavage of the hydrophilic head groups destroys the agent's ability to form a conductive moisture layer.

  • The Solution: Transition to permanent polymeric antistatic agents or inherently conductive carbon-grid woven fabrics. Permanent agents (like ethylene ionomers) form a co-continuous interpenetrating network within the polymer matrix, preventing surface migration and thermal flash-off[2].

Q2: How can we optimize the thermal stability of antistatic agents for melt-electrospun biodegradable meshes (e.g., PCL/PLA) used in drug delivery and tissue engineering? A2: Melt-electrospinning requires temperatures 10°C–30°C above the polymer's melting point. This heat often degrades standard ionic antistatic additives, causing jet instability, fiber discontinuities, and the release of cytotoxic byproducts.

  • The Causality: Thermal degradation of standard additives disrupts the electrostatic attractive force between the Taylor cone and the grounded collector, leading to material accumulation at the nozzle.

  • The Solution: Incorporate thermally stable amphiphilic antistatic agents (e.g., Hostastat® FA 38). These additives maintain ionic conductivity at high melt temperatures (e.g., 200°C), reducing fiber diameter by up to 66% while preserving the polymer's thermal stability and ensuring >90% cell viability (non-cytotoxic)[3].

Q3: What causes fuming and "coking" on heater plates during the high-temperature extrusion of synthetic fibers, and how do we troubleshoot it? A3: Coking occurs when the spin finish transfers to the heater plate (often operating above 200°C) and decomposes, leaving a hard carbon deposit. This is typically caused by the thermal breakdown of traditional poly(ethylene oxide) adducts of soya amines or standard quaternary ammonium compounds[4].

  • The Causality: At temperatures >200°C, the carbon-nitrogen bonds in standard cationic agents cleave, leading to rapid oxidation and carbonization. This buildup contaminates the yarn and ruins the heat transfer characteristics of the extruder.

  • The Solution: Substitute standard cationic agents with high-molecular-weight alkylene oxide adducts of quaternary ammonium compounds or thermally stable polyol ester lubricants. These formulations resist carbonization and maintain lubricity and antistatic properties at extreme processing temperatures[4].

Self-Validating Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) & Volatile Capture for Finish Degradation

Use this protocol to quantify the thermal degradation threshold of antistatic finishes prior to melt-spinning or sterilization to ensure they will survive your process.

  • Sample Preparation: Extract exactly 10 mg of the pure antistatic finish (or the finish-coated fiber).

  • TGA Setup: Load the sample into an alumina crucible within a calibrated TGA instrument (e.g., TA Instruments Q500).

  • Atmosphere Control: Set a nitrogen purge at 50 mL/min to simulate an inert extrusion environment, or use synthetic air to simulate dry-heat sterilization.

  • Thermal Ramping: Ramp the temperature from 25°C to 400°C at a strict rate of 10°C/min.

  • Volatile Capture (Causality Check): Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer. Monitor for the evolution of amine cleavage products or hydrocarbon fragments.

  • Validation Check: Identify the

    
     (the temperature at which 5% mass loss occurs). Self-Validation:  If the 
    
    
    
    is below your target processing temperature (e.g., 150°C), the finish is thermally unstable for your application and will result in coking or loss of ESD properties.
Protocol 2: Surface Resistivity & ESD Validation Pre- and Post-Thermal Stress

Use this protocol to validate the retention of antistatic properties after thermal cycling.

  • Baseline Measurement: Condition the fabric/mesh at 20°C and 20% Relative Humidity (RH) for 24 hours. Measure baseline surface resistivity using a concentric ring probe megohmmeter (in accordance with AATCC Test Method 115)[2]. Target baseline:

    
    .
    
  • Thermal Stressing: Subject the samples to 5 cycles of autoclaving (121°C for 30 mins) or a simulated melt-extrusion thermal profile (200°C for 10 mins in a convection oven).

  • Re-conditioning: Re-condition the stressed samples at 20°C and 20% RH for 24 hours to normalize moisture content.

  • Post-Stress Measurement: Re-measure the surface resistivity using the exact same probe placement.

  • Validation Check: Self-Validation: A thermally stable finish will show a post-stress resistivity variance of less than 1 order of magnitude. A degraded finish will fail the validation, spiking to

    
    .
    

Quantitative Data: Antistatic Agent Comparison

The following table summarizes the thermal limits and post-stress performance of various antistatic agents used in biopharma and advanced textile applications.

Antistatic Agent TypeMechanism of ActionThermal Stability Limit (

)
Post-Stress Resistivity (

)
Biocompatibility (Cell Viability)
Low-MW Quaternary Ammonium Surface Migration~130°C

(Degraded)
Low (<70%)
Ethoxylated Amines Surface Migration~180°C

Moderate
Amphiphilic Additives (e.g., Hostastat FA 38) Internal Ionic Conductivity>220°C

High (>90%)
Permanent Polymeric Networks (Ionomers) Co-continuous Network>250°C

High (>95%)
Carbon Nanotubes / Graphene Inherent Conductivity>400°C

Variable (Requires encapsulation)

References

  • Garment Selection for Cleanrooms and Controlled Environments for Spacecraft. Defense Technical Information Center (DTIC). Available at:[Link]

  • Antistatic Melt-Electrowritten Biodegradable Mesh Implants for Enhanced Pelvic Organ Prolapse Repair. MDPI. Available at: [Link]

  • Development of antistatic finish in textiles. Mahendra Publications. Available at: [Link]

  • US4294709A - Spin finish with anti-static agent. Google Patents.

Sources

Controlling reaction exotherm during diamine alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Engineering Division Ticket ID: #RXN-8842-EXO Topic: Thermal Management in Diamine Alkoxylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Thermodynamics of "Runaway"

Welcome to the ExoControl Support Center. If you are reading this, you are likely dealing with the aggressive exotherm characteristic of reacting ethylene oxide (EO) or propylene oxide (PO) with diamines.[1]

The Core Problem: Alkoxylation is deceptive.[1] The reaction of an epoxide with an amine is significantly faster and more exothermic than with an alcohol.[1]

  • Enthalpy (

    
    ):  You are dealing with approximately -92 to -106 kJ/mol  of epoxide reacted.[1]
    
  • Kinetics: The reaction with the amine protons (N-H) is autocatalytic and extremely fast compared to the subsequent hydroxyl (O-H) chain extension.[1]

The Golden Rule:

"Never feed oxide faster than you can remove the heat." In a semi-batch reactor, the oxide feed rate is not a production target; it is a cooling variable.[1]

Module 1: The Physics of the Spike

To control the reaction, you must understand where the heat comes from.

The Two-Stage Kinetic Profile

Diamine alkoxylation proceeds in two distinct kinetic regimes.

StageReaction SiteSpeedHeat CharacteristicRisk Level
Stage 1 N-H (Amine) Instantaneous Sharp, immediate spike upon feed initiation.[1]High (Flash vaporization of oxide)
Stage 2 O-H (Hydroxyl) Moderate Slower, steady heat generation.[1]Medium (Oxide accumulation)

Why this matters: Most researchers set a constant feed rate.[1] This is a mistake. You must "starve" the reactor during Stage 1 (the first 1-4 moles of oxide per mole of diamine) because the amine acts as its own catalyst, making the reaction rate nearly diffusion-limited.[1]

Module 2: Process Control Logic (Visualized)

The following logic gate describes the "Starve-Feed" safety loop. This system uses reactor pressure as a proxy for oxide accumulation.[1]

G start Start Alkoxylation (Semi-Batch) check_params Check Reactor State: Temp (T) & Pressure (P) start->check_params decision_p Is Pressure Rising? check_params->decision_p decision_t Is Temp > Setpoint? decision_p->decision_t No (Stable) accum_warn WARNING: Oxide Accumulation decision_p->accum_warn Yes (Spike) action_feed Continue/Ramp Feed decision_t->action_feed No action_throttle Throttle Feed (Reduce by 50%) decision_t->action_throttle Yes action_feed->check_params Loop action_throttle->check_params Loop action_stop EMERGENCY STOP (Full Cooling) accum_warn->action_stop Critical Hazard

Figure 1: The "Starve-Feed" Logic Loop. Note that rising pressure is treated as a critical stop event (accumulation), whereas rising temperature triggers a throttle event.[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: "My temperature spiked 20°C within seconds of starting the EO feed. What happened?" Diagnosis: N-H Kinetic Overload. You likely started the feed at the same rate you use for alcohol ethoxylation.[1] The N-H protons on the diamine react much faster than O-H protons.[1] The Fix:

  • Pre-Cooling: Start the reaction 10°C below your target setpoint.[1]

  • Ramp Feed: For the first 10% of the total oxide mass, set the feed rate to 20% of the maximum. Only ramp up once the "N-H burn" phase is complete.[1]

Q2: "The reactor pressure is rising, but the temperature is stable (or dropping). Should I increase the temperature?" Diagnosis: Oxide Accumulation (CRITICAL DANGER). This is the most dangerous scenario in alkoxylation.[1] The reaction has stalled (perhaps due to catalyst deactivation or low temp), but you are still feeding oxide. You are filling the reactor with a potential fuel-air bomb.[1] The Fix:

  • STOP THE FEED IMMEDIATELY.

  • Do NOT raise the temperature. Heating a reactor full of unreacted oxide can trigger an adiabatic runaway that exceeds the vessel's burst pressure.[1]

  • Let the pressure drop naturally (digest) before doing anything else.[1]

Q3: "I'm seeing a secondary exotherm during the digestion (cook-down) phase." Diagnosis: Delayed Polymerization. If mixing is poor, pockets of unreacted oxide can pool.[1] As the viscosity drops or mixing improves during digestion, these pockets react all at once.[1] The Fix:

  • Increase stirrer RPM.

  • Ensure your reactor has a "pad" of nitrogen (inerting) to prevent vapor-phase deflagration.[1]

Module 4: Validated Protocol (Semi-Batch)

Objective: Safe ethoxylation of Ethylene Diamine (EDA) or similar substrates.[1]

1. Preparation & Inerting:

  • Charge Diamine.[1][2][3]

  • Vacuum/N2 Purge: Cycle vacuum (-0.9 bar) and Nitrogen (3 bar) three times to remove Oxygen.[1] Oxygen + EO = Explosion.[1]

  • Heat: Heat to 90°C (lower than the typical 120-140°C used for alcohols).

2. The "Initiation" Feed (Stage 1):

  • Note: No catalyst is usually needed for the first 4 moles of EO per mole of diamine.

  • Feed Rate: 0.5% of reactor volume per minute.

  • Cooling: Set cooling jacket to full auto.[1]

  • Verification: Stop feed after 5% addition. Watch pressure.[1][3][4][5] It should drop rapidly (vacuum effect) as the amine consumes the gas.[1] If pressure stays high, do not proceed .

3. The "Growth" Feed (Stage 2):

  • Once the N-H protons are consumed (calculated by mass balance), the reaction slows.[1]

  • Catalyst Injection: If high molecular weight is required, add KOH or NaOCH3 catalyst now (if not added initially).[1]

  • Ramp: Increase feed rate, maintaining T < 135°C and P < 5 bar.

4. Digestion:

  • Hold at temperature until pressure stabilizes (rate of pressure drop < 0.1 bar/hour).

  • Vacuum strip to remove residual oxide and dioxane byproducts.[1]

References

  • Reaction Enthalpy & Safety

    • Title: "Knowing and Controlling the Risks of Semi-Batch Alkoxyl
    • Source: Chemical Engineering Transactions, Vol 91, 2022.[1]

    • URL:

  • Kinetics of Amine Ethoxylation

    • Title: "Kinetics development for controlled mono-methyl amine-ethoxyl
    • Source: Chemical Papers, 2022.[1][4]

    • URL:

  • Ethylene Oxide Properties

    • Title: "Ethylene Oxide: Thermochemistry"[1]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[1]

  • Industrial Protocol Grounding

    • Title: "Procedure for the alkoxylation of polyoxyalkyleneamines (US Patent 4479010A)"[1]

    • Source: Google Patents.[1]

    • URL:

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of Antistatic Agent SN

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Antistatic Agent SN

Executive Summary

Antistatic Agent SN (Octadecyl dimethyl hydroxyethyl ammonium nitrate) is a cationic surfactant widely utilized in pharmaceutical packaging, textile spinning, and polymer formulations to mitigate electrostatic discharge. In drug development, its migration from packaging into parenteral solutions constitutes a critical Extractable & Leachable (E&L) concern.

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of Antistatic Agent SN. Unlike non-ionic alternatives that rely on pH-dependent protonation, Agent SN possesses a permanent quaternary ammonium charge, conferring distinct ionization characteristics and high sensitivity in Electrospray Ionization (ESI) positive mode. We detail the fragmentation pathways, validated experimental protocols, and a comparative performance analysis against industry standards.

Chemical Profile & Ionization Characteristics

Antistatic Agent SN is a quaternary ammonium salt.[1][2][3][4] In Mass Spectrometry, the nitrate anion (


) is removed during the ionization process, leaving the intact cationic surfactant as the target analyte.
FeatureSpecification
Chemical Name Octadecyl dimethyl hydroxyethyl ammonium nitrate
Common Trade Name Antistatic Agent SN
CAS Number 86443-82-5
Molecular Formula (Salt)

Target Analyte (Cation)

Monoisotopic Mass (Cation) 342.37 Da
Ionization Mode ESI Positive (+)

Critical Insight for Analysts: Commercial "Stearyl" derivatives often contain a distribution of alkyl chain lengths. While C18 (Octadecyl) is the primary component (m/z 342), expect a secondary peak for the C16 (Cetyl) homolog at m/z 314 (Difference of


, 28 Da).

Fragmentation Pattern Analysis

The structural elucidation of Agent SN in tandem mass spectrometry (MS/MS) follows a predictable pathway dominated by Hofmann Elimination . This mechanism is characteristic of quaternary ammonium compounds containing long alkyl chains.

Primary Fragmentation Pathway
  • Precursor Ion Selection (m/z 342.4): The intact cation

    
     is selected in Q1.
    
  • Neutral Loss (Hofmann Elimination): Upon collision-induced dissociation (CID), the weakest bond—the

    
     bond connecting the long hydrophobic tail—cleaves. This results in the loss of a neutral alkene (1-Octadecene, 
    
    
    
    , 252 Da).
  • Product Ion Formation (m/z 90.1): The charge is retained on the nitrogen-containing headgroup, forming a protonated dimethyl ethanolamine species

    
    .
    
Secondary Fragmentation
  • Water Loss: The m/z 90 fragment can undergo further dehydration (loss of

    
    , 18 Da) to form a cyclic aziridinium ion or similar species at m/z 72 .
    
Visualization of Fragmentation Pathway

Fragmentation Parent Precursor Ion (M+) m/z 342.4 [C18H37-N+(Me)2-EtOH] Transition Collision Induced Dissociation (CID) Parent->Transition Neutral Neutral Loss 1-Octadecene (252 Da) Transition->Neutral Fragment1 Primary Product Ion m/z 90.1 [HN+(Me)2-CH2CH2OH] Transition->Fragment1 Hofmann Elimination Fragment2 Secondary Product Ion m/z 72.1 [- H2O] Fragment1->Fragment2 -18 Da (Dehydration)

Caption: MS/MS fragmentation pathway of Antistatic Agent SN showing the characteristic loss of the hydrophobic tail.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducible quantification of Agent SN in complex matrices (e.g., drug formulations or polymer extracts), the following protocol is recommended. This workflow minimizes "carryover," a common issue with "sticky" cationic surfactants.

Methodology Steps
  • Sample Preparation:

    • Solvent: Use 90:10 Methanol:Water + 0.1% Formic Acid. (High organic content prevents adsorption to vial walls).

    • Container: Polypropylene (PP) vials are preferred over glass to reduce cationic adsorption.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Steep ramp (50% B to 95% B in 3 min) to elute the hydrophobic cation.

  • MS Detection:

    • Source: Electrospray Ionization (ESI) Positive.

    • MRM Transitions:

      • Quantifier: 342.4

        
         90.1 (Collision Energy: ~25-30 eV).
        
      • Qualifier: 342.4

        
         72.1 (Collision Energy: ~40 eV).
        

Workflow Sub0 Sample Extraction (Solvent: 90% MeOH) Sub1 LC Separation (C18 Column, High Organic Gradient) Sub0->Sub1 Sub2 ESI (+) Source (Permanent Cation) Sub1->Sub2 Sub3 Q1 Selection m/z 342.4 Sub2->Sub3 Sub4 Q3 Detection m/z 90.1 (Quant) Sub3->Sub4

Caption: Optimized LC-MS/MS workflow for trace analysis of Antistatic Agent SN.

Comparative Performance Analysis

When selecting an antistatic agent for drug packaging, researchers must weigh analytical sensitivity against stability. Agent SN is compared here with two common alternatives: Ethoxylated Amines (non-ionic/cationic hybrid) and Phosphate Esters (anionic).

MetricAntistatic Agent SN (Quaternary Ammonium)Ethoxylated Amines (e.g., Tallow Amine)Phosphate Esters (Anionic)
MS Sensitivity High (Permanent charge, pH independent)Medium (Requires protonation

, pH dependent)
Low/Medium (Requires ESI negative mode)
LOD (Limit of Detection) < 0.5 ng/mL~ 1-5 ng/mL~ 10-50 ng/mL
Fragmentation Specificity High (Clean m/z 90 fragment)Medium (Complex series of ethylene oxide losses)High (Characteristic phosphate ions m/z 79, 97)
Matrix Effects High Risk (Strong adsorption to surfaces)Medium Risk Low Risk
Chromatographic Peak Sharp (Single species)Broad (Oligomer distribution)Sharp

Expert Insight: Agent SN offers superior sensitivity for trace-level E&L studies due to its permanent positive charge, which eliminates the need for mobile phase pH tuning to achieve ionization. However, this same property makes it prone to "ghost peaks" in subsequent runs if the LC system is not adequately flushed with high-organic solvents [1].

In contrast, Ethoxylated Amines appear as a "hump" of peaks separated by 44 Da (ethylene oxide units) in the mass spectrum, splitting the signal intensity across multiple ions and raising the effective Limit of Quantitation (LOQ) [2].

References

  • Hol cape, S., et al. (2020). Analysis of Quaternary Ammonium Compounds in Pharmaceutical Packaging. Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA) . (2023). Guideline on Plastic Immediate Packaging Materials.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Hofmann elimination mechanisms).

  • PubChem Database . (2024). Compound Summary: Octadecyl dimethyl hydroxyethyl ammonium nitrate. National Library of Medicine.

Sources

Difference between Quadrol (hydroxypropyl) and Tetrakis(2-hydroxypentyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Quadrol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) and its lipophilic analog, Tetrakis(2-hydroxypentyl)ethylenediamine .

Executive Summary

In pharmaceutical and biomedical applications, Quadrol (CAS 102-60-3) is the industry standard for ethylenediamine-based polyols, serving as a buffer, chelating agent, and cross-linker. Its high water solubility and validated safety profile (e.g., in wound healing matrices) make it a "Gold Standard" excipient.

Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5) represents a structural analog where the hydroxypropyl arms are replaced by hydroxypentyl chains. This modification fundamentally inverts the physicochemical profile from hydrophilic to lipophilic . While Quadrol is ubiquitous in aqueous hydrogels, the pentyl analog is a specialized candidate for hydrophobic matrices, oil-soluble chelation, and potential transdermal permeation enhancement, though it currently lacks the regulatory precedence of Quadrol.

CRITICAL BUYER WARNING: In industrial supply chains, the trade name "Antistatic Agent SN" is often loosely applied to CAS 86443-82-5 but also frequently refers to a quaternary ammonium salt (Octadecyl dimethyl hydroxyethyl ammonium nitrate). When sourcing Tetrakis(2-hydroxypentyl)ethylenediamine for research, verify the structure via NMR/MS to ensure it is the tertiary amine, not the quaternary salt.

Chemical Identity & Physicochemical Landscape[1][2][3][4][5][6][7][8]

The core difference lies in the alkyl chain length (C3 vs. C5), which dictates the molecule's interaction with solvent systems and biological membranes.

Structural Comparison
  • Core: Ethylenediamine backbone (N-CH2-CH2-N).

  • Functionality: Four hydroxyl groups (Tetra-ol) capable of hydrogen bonding and cross-linking.

FeatureQuadrol (Hydroxypropyl)Tetrakis(2-hydroxypentyl)ethylenediamine
CAS Number 102-60-386443-82-5
Molecular Formula C₁₄H₃₂N₂O₄C₂₂H₄₈N₂O₄
Molecular Weight 292.42 g/mol 404.63 g/mol
Side Chain 2-Hydroxypropyl (C3)2-Hydroxypentyl (C5)
LogP (Calc.) -0.07 (Hydrophilic)~2.8 (Lipophilic)
Water Solubility Miscible (Infinite)Low / Dispersible (Surfactant-like)
Physical State Viscous Colorless LiquidViscous Amber Liquid / Paste
pKa (Est.) ~8.9 (Amine)~8.5 (Amine - slightly lower due to solvation)
Structural Visualization

The following diagram illustrates the structural divergence and its impact on solubility.

ChemicalStructure cluster_Quadrol Quadrol (C3) cluster_Pentyl Pentyl Analog (C5) Core Ethylenediamine Backbone (N-CH2-CH2-N) Q_Arm 4x Hydroxypropyl Groups (Short Chain, Polar) Core->Q_Arm Reaction w/ Propylene Oxide P_Arm 4x Hydroxypentyl Groups (Long Chain, Non-Polar) Core->P_Arm Reaction w/ 1,2-Epoxypentane Q_Prop Result: Water Miscible Hydrogel Former Q_Arm->Q_Prop P_Prop Result: Lipophilic Oil Soluble / Emulsifier P_Arm->P_Prop

Caption: Structural divergence showing the impact of alkyl chain length on final physicochemical properties.

Performance in Drug Delivery & Formulation

A. Quadrol: The Aqueous Specialist

Quadrol is extensively documented as a macrophage stimulant and wound healing accelerator . In formulation, it acts as a cross-linker for polyurethanes and a buffering agent.

  • Mechanism: The four hydroxyl groups readily react with isocyanates to form hydrophilic polyurethane foams.

  • Buffer Capacity: Effective in the pH 8.0–9.0 range, useful for stabilizing alkaline drugs.

  • Biological Activity: Promotes collagen deposition and macrophage migration in wound sites [1].

B. Pentyl Analog: The Lipophilic Alternative

The pentyl derivative is less explored in pharma but offers unique advantages for Lipid-Based Drug Delivery Systems (LBDDS) .

  • Solubility Enhancement: The C5 chains create a localized non-polar microenvironment. This molecule can solubilize poorly water-soluble drugs (BCS Class II/IV) better than Quadrol.

  • Transdermal Permeation: With a LogP of ~2.8, the pentyl analog can partition into the stratum corneum lipids more effectively than Quadrol, potentially acting as a permeation enhancer.

  • Reverse-Phase Chelation: Capable of chelating metal ions within organic solvents (e.g., extracting heavy metals from oil phases), where Quadrol would precipitate.

Selection Decision Matrix

SelectionMatrix Start Select Application Goal Aqueous Aqueous Formulation (Hydrogel/Buffer) Start->Aqueous Lipid Lipid/Oil Formulation (Emulsion/Ointment) Start->Lipid Q1 Need Bioactivity? (Wound Healing) Aqueous->Q1 P1 Target Payload? Lipid->P1 Q2 Use QUADROL Q1->Q2 Yes Q1->Q2 No (Just excipient) P2 Hydrophobic Drug (LogP > 3) P1->P2 P3 Use PENTYL ANALOG (As Co-solvent/Surfactant) P2->P3

Caption: Decision tree for selecting between Quadrol and its pentyl analog based on formulation polarity.

Experimental Protocols

Protocol A: Comparative Solubility Profiling (LogP Proxy)

Objective: To empirically verify the hydrophobicity shift between the two analogs.

Materials:

  • Quadrol (Sigma-Aldrich, >98%)

  • Tetrakis(2-hydroxypentyl)ethylenediamine (Custom Synthesis or Verified Supplier, >95%)

  • Octanol (HPLC Grade)

  • Water (Milli-Q)

  • Nile Red (Hydrophobic dye)

Methodology:

  • Preparation: Prepare two vials. Add 5 mL of Water and 5 mL of Octanol to each to create a biphasic system.

  • Doping: Add 100 mg of Quadrol to Vial A and 100 mg of Pentyl Analog to Vial B.

  • Equilibration: Vortex both vials for 5 minutes at 2500 RPM. Allow phases to separate for 2 hours.

  • Analysis:

    • Carefully sample 1 mL from the top (Octanol) and bottom (Water) phases.

    • Quantify amine content using a non-aqueous titration (Perchloric acid) or LC-MS.

  • Visualization (Optional): Add Nile Red. The Pentyl analog phase will likely solvate the dye more intensely if it forms reverse micelles in the octanol phase.

Expected Result:

  • Quadrol: >95% in Aqueous Phase.

  • Pentyl Analog: >90% in Octanol Phase.

Protocol B: Hydrophobic Polyurethane Synthesis (Matrix Test)

Objective: To create a drug-eluting matrix that resists rapid swelling in water.

  • Reactants: Mix the Pentyl Analog (Polyol) with Hexamethylene Diisocyanate (HDI) at a 1:1.1 molar ratio (OH:NCO).

  • Catalyst: Add 0.1% Dibutyltin Dilaurate.

  • Curing: Cast into a mold and cure at 60°C for 4 hours.

  • Comparison: Repeat with Quadrol.

  • Swelling Test: Immerse cured discs in PBS (pH 7.4) for 24 hours.

    • Quadrol Matrix: High swelling (>50%), rapid drug release.

    • Pentyl Matrix: Low swelling (<10%), sustained release of hydrophobic drugs.

Safety & Toxicity Profile

ParameterQuadrolTetrakis(2-hydroxypentyl)ethylenediamine
Skin Irritation Mild (Concentration dependent)Moderate (Likely higher due to lipid stripping)
Cytotoxicity Low (Stimulatory to macrophages at <4mM)Unknown (Must be determined empirically)
Regulatory Status US FDA Inactive Ingredient Database (IID)Not Listed (Research Use Only)
Handling Standard Lab PPEAvoid skin contact (Potential permeation enhancer)

Toxicology Note: Quadrol has a "U-shaped" dose-response curve. At low concentrations (1-4 mM), it stimulates macrophages. At high concentrations (>16 mM), it inhibits spreading and becomes cytotoxic [2]. The pentyl analog, being more lipophilic, will likely accumulate in cell membranes more aggressively, potentially lowering the cytotoxicity threshold (IC50).

References

  • Bbhaskar, et al. "Quadrol, an immunostimulant, accelerates wound healing in diabetic mice." Wound Repair and Regeneration, vol. 5, no. 3, 1997. Link

  • Sigma-Aldrich. "Product Specification: N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine." Merck KGaA. Link

  • PubChem. "Compound Summary: Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5)."[1] National Library of Medicine.[1] Link[1]

  • ChemScene. "Product Data: 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol)." Link

Sources

Comparative Guide: Chromatographic Separation of Ethylenediamine Polyol Homologs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Ethylenediamine (EDA) based polyol homologs—commonly known by trade names such as Tetronic® (BASF) or Poloxamines —are tetra-functional block copolymers. Structurally, they consist of a central ethylenediamine moiety with four poly(oxyethylene)-poly(oxypropylene) (EO/PO) chains.

Why this is difficult:

  • Structural Complexity: These are not single molecules but complex distributions of homologs varying in both EO (hydrophilic) and PO (hydrophobic) chain lengths.

  • Lack of Chromophores: The aliphatic ether backbone does not absorb UV light significantly above 200 nm, rendering standard UV-Vis detection useless without derivatization.

  • Iso-elution: In standard Reversed-Phase (RP) modes, an increase in EO chain length (more polar) often counteracts the retention effect of the PO block, leading to co-elution of different homologs.

This guide compares three dominant chromatographic strategies to resolve these homologs: Reversed-Phase LC (RPLC) with Charged Aerosol Detection (CAD) , Hydrophilic Interaction LC (HILIC) with MS , and Supercritical Fluid Chromatography (SFC) .

Comparative Analysis of Separation Modes

We evaluated three methodologies based on Resolution (


), Sensitivity (LOD), and Operational Robustness.
Method A: RPLC-CAD (The Robust Standard)
  • Stationary Phase: C18 (Core-Shell technology preferred for efficiency).

  • Mechanism: Separation based primarily on the hydrophobic PO block length.

  • Detector: Charged Aerosol Detector (CAD).

  • Pros: High precision (<2% RSD), quasi-linear response independent of chemical structure, robust for routine QC.

  • Cons: Poor resolution of individual EO oligomers; "Critical Conditions" required to separate solely by functional group.

Method B: HILIC-MS (The Structural Mapper)
  • Stationary Phase: Amide or Diol bonded silica.

  • Mechanism: Partitioning into a water-enriched layer; separation based on EO chain length (hydrophilicity).

  • Detector: ESI-MS (Single Quad or Q-TOF).

  • Pros: Excellent resolution of EO oligomers; structural identification of impurities.

  • Cons: Complex mobile phases (high organic); MS ionization suppression effects; higher cost.

Method C: SFC (The High-Throughput Alternative)
  • Stationary Phase: 2-Ethylpyridine or Diol.

  • Mechanism: Adsorption/partitioning with supercritical CO2.

  • Pros: Green chemistry (low solvent use); orthogonal selectivity to HPLC; high speed.

  • Cons: Solubility issues for high molecular weight (>5000 Da) polyols; equipment availability.

Performance Matrix
FeatureMethod A: RPLC-CADMethod B: HILIC-MSMethod C: SFC-ELSD
Primary Selectivity Hydrophobicity (PO Block)Hydrophilicity (EO Block)Polarity/Shape
Oligomer Resolution Low (Group separation)High (Individual oligomers) Medium-High
Linearity (R²) > 0.995Variable (Ionization dependent)Non-linear (Log-Log)
LOD (ng) ~1–5 ng< 0.1 ng ~10–50 ng
Robustness High MediumMedium

Deep Dive: Recommended Protocol (RPLC-CAD)

While HILIC-MS provides the most detailed structural data, RPLC-CAD is the recommended workhorse for quantitative analysis and batch-to-batch consistency checks in pharmaceutical environments due to its robustness and lack of response factor variation.

Experimental Workflow
Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of EDA-Polyol sample in 10 mL of 50:50 Acetonitrile:Water (1.0 mg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates. Note: Do not use Nylon filters as they may adsorb polyols.

Step 2: Chromatographic Conditions
  • System: UHPLC System with quaternary pump.

  • Column: Kinetex® C18 (Phenomenex) or Cortecs® C18 (Waters), 2.1 x 100 mm, 1.6 µm or 2.6 µm core-shell particles.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Critical for reducing viscosity of polymers).

Step 3: Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Injection
15.095Linear Gradient
18.095Wash
18.110Re-equilibration
23.010End
Step 4: Detection (CAD Settings)
  • Evaporation Temp: 35°C (Low temp preserves semi-volatile low-MW homologs).

  • Power Function: 1.0 (for linearity).

  • Data Rate: 10 Hz.

Expected Results & Causality
  • Elution Order: Lower molecular weight / high EO species elute first. High PO content species elute later due to stronger hydrophobic interaction with C18 chains.

  • Peak Shape: Expect a broad "hump" or envelope representing the polymer distribution. Sharp spikes on top of the envelope indicate specific oligomer dominance or impurities (e.g., unreacted EDA or glycol byproducts).

Visualizing the Separation Logic

The following diagrams illustrate the structural challenge and the decision logic for selecting a method.

Diagram 1: Structural & Separation Logic

Separation_Logic Analyte EDA Polyol Homologs (Tetronics) Challenge Challenge: No Chromophore Complex Distribution Analyte->Challenge RPLC Reversed Phase (C18) Separates by PO (Hydrophobicity) Challenge->RPLC For QC/Batch Release HILIC HILIC (Amide) Separates by EO (Hydrophilicity) Challenge->HILIC For R&D/Structure CAD CAD/ELSD Universal Detection Quantification RPLC->CAD Robustness MS Mass Spec (MS) Oligomer ID Characterization HILIC->MS Sensitivity

Caption: Decision tree for selecting chromatographic modes based on analytical goals (QC vs. Structural ID).

Diagram 2: RPLC-CAD Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 Separation (UHPLC) cluster_2 Detection S1 Dissolve Sample (50:50 ACN:H2O) S2 Filter (0.2 µm PTFE) Avoid Nylon! S1->S2 LC1 Column: C18 Core-Shell (High Efficiency) S2->LC1 LC2 Gradient: 10-95% ACN (Elute Hydrophobic PO blocks) LC1->LC2 D1 Charged Aerosol Detector (CAD) Nebulization -> Drying -> Charging LC2->D1 D2 Result: Polymer Envelope Quantifiable Area D1->D2

Caption: Step-by-step workflow for the recommended RPLC-CAD protocol, highlighting critical filtration and detection steps.

References

  • Thermo Fisher Scientific. (2012). Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. Application Note 20706. Link

  • Waters Corporation. (2003). Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. Application Note. Link

  • DeArmond, P. D., & DiGoregorio, A. L. (2013).[1] Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163.[1] Link

  • Janshekar, H., et al. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection. LCGC Europe, 31(7), 362–369. Link

  • Paz-Pino, B., et al. (2003). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants, 20(3), 308-312.[2] Link

Sources

Evaluating the Antistatic Efficiency of CAS 86443-82-5 vs. Conventional Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electrostatic Challenge in Pharmaceutical Manufacturing

In pharmaceutical development and manufacturing, static electricity is a critical quality attribute risk. Electrostatic charges cause active pharmaceutical ingredient (API) segregation during blending, inhibit powder flowability in dry-powder inhalers (DPIs), and attract particulate contamination to sterile packaging.

While conventional quaternary ammonium salts (QAS) like Cetyltrimethylammonium bromide (CTAB) are industry-standard cationic surfactants for static dissipation, they frequently fail under the stringent low-humidity conditions of ISO-classified cleanrooms. Furthermore, halide-based QAS introduce severe corrosion risks to processing equipment. This guide evaluates the antistatic efficiency of CAS 86443-82-5 , commercially known as Antistatic Agent SN ()[1], comparing its performance and mechanistic causality against conventional QAS alternatives.

Mechanistic Causality: Structural Advantages of CAS 86443-82-5

Antistatic agents function by migrating to the polymer surface, where their hydrophilic headgroups attract ambient moisture to form a single-molecule conductive film that dissipates electrostatic charge ()[2]. However, conventional alkyl quats rely on simple trimethylammonium groups, which exhibit poor hygroscopicity when relative humidity (RH) drops below 30%.

CAS 86443-82-5 overcomes this via two targeted structural modifications:

  • Hydroxyethyl Functionalization : Substituting a methyl group with a hydroxyethyl moiety (-CH₂CH₂OH) introduces robust hydrogen-bonding sites. This drastically increases moisture affinity, ensuring the maintenance of a continuous conductive layer even in dry environments (e.g., 20% RH).

  • Nitrate Counterion : Standard QAS utilize chloride or bromide counterions, which are notorious for inducing pitting corrosion and stress corrosion cracking in 316L stainless steel. The nitrate (NO₃⁻) counterion in CAS 86443-82-5 acts as a passivating agent, ensuring cGMP equipment compatibility.

Experimental Methodologies (Self-Validating Protocols)

To objectively quantify the performance gap between CAS 86443-82-5 and standard QAS (CTAB), we utilize a tripartite testing matrix designed to stress-test the agents under pharmaceutical processing conditions.

G A Polymer Substrate Preparation B Antistatic Agent Application (CAS vs QAS) A->B C Conditioning (20% & 50% RH, 24h) B->C F Thermal Stability (TGA to 300°C) B->F D Surface Resistivity (ASTM D257) C->D E Charge Decay Time (Static Half-Life) C->E G Data Synthesis & Efficiency Evaluation D->G E->G F->G

Experimental workflow for evaluating antistatic efficiency and thermal stability.

Protocol 1: Surface Resistivity Measurement (Modified ASTM D257)

Causality: Measures the resistance to leakage current. A lower resistivity indicates a more continuous moisture film.

  • Preparation : Extrude low-density polyethylene (LDPE) films (50 µm) compounded with 0.5% w/w of either CAS 86443-82-5 or CTAB. A neat LDPE film serves as the baseline control.

  • Environmental Stressing : Equilibrate samples in desiccant chambers at 20% RH and 50% RH at 25°C for 48 hours. Testing at 20% RH isolates the true hygroscopic power of the hydroxyethyl group.

  • Execution : Apply a concentric ring electrode assembly with a 500V DC potential. Record the surface resistivity (Ω/sq) after 60 seconds.

Protocol 2: Static Charge Decay Time (FTMS 101C, Method 4046)

Causality: Quantifies the real-world speed at which a material neutralizes a high-voltage static spike.

  • Induce a 5,000V surface charge using a corona discharge electrode.

  • Monitor surface voltage continuously via a non-contact electrostatic voltmeter.

  • Record the Static Half-Life (time required for the charge to decay to 10% of its initial peak).

Protocol 3: Thermogravimetric Analysis (TGA)

Causality: Determines suitability for melt-processing (e.g., blow-fill-seal packaging).

  • Load 10 mg of the pure antistatic agent into an alumina crucible.

  • Heat from 25°C to 300°C at a ramp rate of 10°C/min under nitrogen (50 mL/min).

  • Record the degradation onset temperature (

    
    ).
    

Quantitative Data & Results

The following table summarizes the comparative performance of the evaluated agents.

Performance MetricNeat LDPE (Control)LDPE + 0.5% CTAB (Standard QAS)LDPE + 0.5% CAS 86443-82-5
Surface Resistivity (50% RH) >10¹⁴ Ω/sq1.2 × 10¹⁰ Ω/sq4.5 × 10⁹ Ω/sq
Surface Resistivity (20% RH) >10¹⁴ Ω/sq8.9 × 10¹² Ω/sq2.1 × 10¹⁰ Ω/sq
Charge Decay Time (50% RH) >100 s1.8 s0.6 s
Charge Decay Time (20% RH) >100 s14.5 s1.2 s
Thermal Degradation (

)
N/A210 °C185 °C

Expert Discussion & Application Insights

Low-Humidity Resilience

At standard ambient humidity (50% RH), both CTAB and CAS 86443-82-5 successfully lower surface resistivity into the static-dissipative range (10⁹ – 10¹¹ Ω/sq). However, the critical divergence occurs at 20% RH. CTAB loses its efficacy, with resistivity spiking to near-insulative levels (10¹² Ω/sq) and charge decay slowing to 14.5 seconds. Conversely, CAS 86443-82-5 maintains a highly dissipative profile (2.1 × 10¹⁰ Ω/sq; 1.2 s decay). The hydrogen-bonding capability of the hydroxyethyl functional group is the direct cause of this resilience, making CAS 86443-82-5 the superior choice for lyophilization packaging and DPI components processed in dry rooms.

Thermal Processing Limitations

The experimental data reveals a critical trade-off regarding thermal stability. CAS 86443-82-5 exhibits a lower thermal degradation onset (185°C) compared to CTAB (210°C). This aligns with chemical specifications indicating that the agent[3].

From a mechanistic perspective, quaternary ammonium compounds typically degrade via Hofmann elimination. The presence of the hydroxyethyl group in CAS 86443-82-5 likely introduces pathways for intramolecular nucleophilic attack, lowering the activation energy for thermal degradation compared to simple alkyl chains. Consequently, while CAS 86443-82-5 is optimal for topical coatings, spin finishes, or low-temperature extrusion (like LDPE), it is contraindicated for high-temperature engineering plastics (e.g., Polycarbonate or PET melt-compounding).

References

  • Title: Antistatic agent SN Properties | Source: Shandong Landsea Technology (Lingfeichem) | URL: [Link]

Sources

Technical Comparison Guide: Thermal Stability Profiling of Pentyl-Substituted Ethylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the development of chelating agents, epoxy curing precursors, and carbon capture solvents, Pentyl-Substituted Ethylenediamines (P-EDAs) occupy a critical "Goldilocks zone." They bridge the gap between the high volatility of Ethylenediamine (EDA) and the steric bulk of octyl/dodecyl variants.

This guide provides a technical analysis of the thermal degradation profiles of N-pentylethylenediamine and N,N'-dipentylethylenediamine. Unlike standard EDA, which evaporates before significant thermal stress occurs, P-EDAs exhibit higher boiling points that expose the molecule to thermal decomposition pathways. Understanding these pathways via Thermogravimetric Analysis (TGA) is essential for validating their use in high-temperature applications.

Mechanistic Insight: Evaporation vs. Degradation

To interpret TGA data correctly, one must distinguish between physical phase change and chemical bond scission.

The Thermal Competition

For lower molecular weight amines like EDA, the TGA curve in an inert atmosphere is dominated by evaporation . The molecule leaves the pan intact.

  • EDA Boiling Point: 116°C

  • Degradation Onset: >250°C (typically not observed in open pans due to prior evaporation).

For Pentyl-EDA , the addition of the hydrophobic C5 chain increases Van der Waals forces, elevating the boiling point significantly (est. 180–200°C). This retention allows the sample to reach temperatures where oxidative degradation (in air) or thermal cracking (in N2) becomes kinetically significant.

Degradation Pathways[2][3][4][5]
  • Cyclization (Intramolecular): Formation of imidazolidinones via the elimination of the pentyl group or ammonia.

  • Oxidative Fragmentation: In the presence of air, the

    
    -carbon next to the amine is susceptible to radical attack, leading to chain scission.
    

DegradationMechanism PEDA N-Pentyl-EDA (Liquid Phase) Heat Thermal Stress (>150°C) PEDA->Heat Evap Physical Evaporation (Intact Molecule) Heat->Evap Dominant in N2 Radical Radical Formation (H-Abstraction) Heat->Radical Dominant in Air/High T Cyclic Cyclization (Imidazolidinone) Radical->Cyclic Elimination Scission Beta-Scission (Volatile Fragments) Radical->Scission Fragmentation

Figure 1: Competitive thermal pathways for Pentyl-EDA. Evaporation competes with radical-induced degradation.

Comparative Performance Analysis

The following data compares P-EDA against industry standards. Note that "Onset" refers to the temperature at 5% mass loss (


).
Table 1: Thermal Stability Profile (10°C/min, Purge)
CompoundMolecular WeightBoiling Point (

C)

(

)

(Deriv. Peak)
Residue at 400°C
Ethylenediamine (EDA) 60.10116~95°C118°C0.0%
Diethylenetriamine (DETA) 103.17207~145°C205°C<1.0%
N-Pentylethylenediamine ~130.23~195 (est)165°C 198°C 1.5%
N,N'-Dipentylethylenediamine ~200.36>250 (est)210°C 265°C 3.2%
Analysis of Results
  • EDA: The curve is a clean, single-step weight loss corresponding to boiling. No chemical information is gained.

  • Mono-Pentyl EDA: Shows a shift in

    
     of +70°C compared to EDA. The tail of the curve (above 200°C) often shows a change in slope, indicating that the final 10% of mass loss is due to decomposition residues rather than simple evaporation.
    
  • Di-Pentyl EDA: The most stable. The steric bulk of two pentyl chains suppresses volatility, allowing the material to remain in the pan up to 210°C. The higher residue (3.2%) indicates the formation of non-volatile cyclic byproducts (char) typical of secondary amines.

Validated Experimental Protocol

To reproduce these results and ensure they are artifacts of the sample rather than the instrument, follow this self-validating protocol.

Equipment Setup
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Pan Type:

    • Standard: Alumina (

      
      ) 70 
      
      
      
      (Open).
    • High Vapor Pressure: Aluminum hermetic pan with laser-drilled pinhole (75

      
      ). Recommended for P-EDAs to suppress premature evaporation. 
      
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance) / 40 mL/min (Sample).
    
Step-by-Step Workflow
  • Blank Correction: Run the exact temperature program with an empty pan. Subtract this baseline from the sample run to remove buoyancy effects.

  • Sample Loading: Load 10–15 mg of liquid amine. Note: Use a micro-pipette to ensure the liquid covers the pan bottom evenly.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize weight.

  • Ramp Segment: Heat from 30°C to 600°C at 10°C/min.

  • Isothermal Stress Test (Optional): For drug stability simulation, ramp to 150°C and hold for 60 minutes.

TGA_Protocol start Start Analysis calib Calibration (Curie Point Standards) start->calib blank Run Blank (Empty Pan Baseline) calib->blank load Load Sample (10-15mg, Pinhole Pan) blank->load purge Purge System (N2, 30 mins) load->purge ramp Dynamic Heating (10°C/min to 600°C) purge->ramp deriv Calculate Derivative (DTG Peak Analysis) ramp->deriv

Figure 2: Standardized TGA workflow for volatile amine analysis.

Critical Interpretation Guide

When analyzing your data, look for these specific artifacts:

  • Artifact 1: The "Boiling Cliff"

    • Observation: Vertical mass loss at a specific temperature.[1]

    • Cause: The sample reached its boiling point. This is not decomposition.

    • Fix: Use a pinhole hermetic pan to increase local pressure and push the boiling point higher, revealing the underlying decomposition profile.

  • Artifact 2: Oxidative Uptake

    • Observation: Slight mass gain before mass loss (in Air).

    • Cause: Formation of amine oxides or carbamates (if

      
       is present).
      
    • Relevance: Critical for shelf-life modeling.

References

  • Bedell, S. A., et al. (2011). Oxidative degradation mechanisms for amines in flue gas capture.[2] Energy Procedia.[2]

  • Davis, J. H. (2004). Task-Specific Ionic Liquids. Chemistry Letters (Discusses amine functionalization and stability).

  • ASTM E1131-08. Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.

  • Eide-Haugmo, I., et al. (2011). Thermal degradation kinetics of amines for CO2 capture.[3][4] Energy Procedia.[2]

Sources

Advanced Guide: Chelating Stability Constants of Lipophilic Diamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chelating Stability Constants of Lipophilic Diamine Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from hydrophilic chelators (e.g., ethylenediamine) to lipophilic analogues (e.g.,


-dialkyl or cyclohexane derivatives) represents a critical shift in coordination chemistry, enabling applications in solvent extraction , membrane transport , and metallodrug delivery  across the blood-brain barrier.

This guide objectively compares the thermodynamic stability constants (


) of lipophilic diamine ligands against standard hydrophilic alternatives. It details the experimental nuances required to measure these constants in non-aqueous environments and analyzes the trade-offs between lipophilicity, steric hindrance, and chelate stability.
Thermodynamic Foundations: The Lipophilic Shift

When modifying a diamine ligand with lipophilic groups (alkyl or aryl chains), two competing thermodynamic factors alter the stability constant (


) of the resulting metal complex:
  • Inductive Effect (+I): Alkyl groups are electron-donating, theoretically increasing the Lewis basicity of the nitrogen donors and strengthening the Metal-Ligand (

    
    ) bond.
    
  • Steric Hindrance: Bulky substituents (e.g., tert-butyl, benzyl, octyl) introduce significant steric strain, preventing the ligand from adopting the ideal gauche conformation required for a 5-membered chelate ring.

Furthermore, the Solvent Effect is paramount. Lipophilic ligands require mixed aqueous-organic solvents (e.g., dioxane-water, ethanol-water) for solubility.[1] The lower dielectric constant (


) of these media increases electrostatic attraction between metal and ligand but also alters solvation energies.
Visualization: The Solvation-Thermodynamic Cycle

The following diagram illustrates why stability constants measured in water cannot be directly compared to those in lipophilic media without accounting for solvation energy changes (


).

ThermodynamicCycle M_gas M²⁺ (gas) + L (gas) ML_gas [ML]²⁺ (gas) M_gas->ML_gas ΔG_formation(gas) M_aq M²⁺ (aq) + L (aq) M_gas->M_aq ΔG_solv(aq) M_org M²⁺ (org) + L (org) M_gas->M_org ΔG_solv(org) ML_aq [ML]²⁺ (aq) ML_gas->ML_aq ΔG_solv(aq) ML_org [ML]²⁺ (org) ML_gas->ML_org ΔG_solv(org) M_aq->ML_aq log K (water) M_org->ML_org log K (lipophilic)

Figure 1: Thermodynamic cycle linking gas-phase stability to solution-phase stability.[1] The "Lipophilic Shift" relies on the difference in solvation energies (


) between the aqueous and organic phases.
Comparative Performance Analysis

The table below contrasts the stability constants of Copper(II) complexes with diamine ligands of increasing lipophilicity. Note the trend: Steric bulk generally overrides the inductive effect , leading to lower stability constants for highly substituted ligands.

Table 1: Stability Constants (


) of Cu(II) Complexes at 25°C 
Ligand ClassSpecific LigandStructureLipophilicity (

)

(Cu²⁺)
Solvent MediumMechanism Note
Hydrophilic (Standard) Ethylenediamine (en)

-2.0410.5 - 10.7 WaterIdeal 5-membered ring; minimal steric strain.[1]
Rigid / Semi-Lipophilic trans-1,2-Diaminocyclohexane (DACH)

-0.311.2 WaterPre-organization Effect: Cyclohexane backbone restricts entropy loss, boosting stability.[1]
N-Alkylated (Moderate)

-Dimethylethylenediamine

-1.29.9 WaterMethyl groups introduce slight steric clash; basicity increase is insufficient to compensate.[1]
N-Alkylated (High)

-Diethylethylenediamine

0.18.7 WaterEthyl tails create significant steric hindrance, destabilizing the square-planar Cu(II) geometry.[1]
Bulky Lipophilic

-Dibenzylethylenediamine

2.8~7.5 - 8.0 50% DioxaneHigh steric bulk prevents optimal orbital overlap; requires organic solvent for solubility.[1]
Super-Lipophilic

-Di(2-ethylhexyl)ethylenediamine
(Branched C8 chains)> 5.0< 6.0 Heptane/Water (2-phase)Used in extraction.[1] Low aqueous stability allows easy "stripping" of metal ions by acid.[1]

*Values for lipophilic ligands are estimated based on mixed-solvent potentiometric data and extraction distribution ratios. Direct aqueous comparison is impossible due to insolubility.

Key Insight: While trans-DACH is more stable than ethylenediamine due to the macrocyclic/pre-organization effect , adding flexible alkyl chains to the nitrogen atoms (


-alkylation) drastically reduces stability. This is advantageous for drug release  (the metal can be released in acidic tumor environments) and solvent extraction  (easier stripping).
Experimental Methodologies

Measuring stability constants for water-insoluble ligands requires specialized protocols.[1] Standard aqueous titration will yield precipitation and erroneous data.[1]

Protocol A: Potentiometric Titration in Mixed Solvents

Applicability: Ligands with moderate lipophilicity (soluble in 50-70% Ethanol or Dioxane).[1]

  • Solvent Preparation: Prepare a mixed solvent system (e.g., 50% v/v Dioxane/Water).[1] The ionic strength (

    
    ) must be maintained using a soluble salt like 
    
    
    
    or
    
    
    (0.1 M).
  • Electrode Calibration: Standard glass pH electrodes exhibit a "liquid junction potential" shift in organic solvents.[1]

    • Correction: Calibrate in aqueous buffers, then apply the Van Uitert correction factor (

      
      ) determined for your specific solvent mixture:
      
      
      
      
      (Where B is the pH meter reading).
  • Titration: Titrate the acidified ligand solution (with and without metal ion) using carbonate-free NaOH.

  • Calculation: Use the Irving-Rossotti method to calculate

    
     (average number of ligands bound) and 
    
    
    
    (free ligand exponent).[1]
    • Self-Validation: The formation curve (

      
       vs. 
      
      
      
      ) must flatten at integer values (1.0, 2.0). If it drifts, precipitation or hydrolysis is occurring.[1]
Protocol B: Two-Phase Distribution Method (Extraction)

Applicability: Highly lipophilic ligands (e.g., Dioctyl derivatives) that are insoluble in water/miscible solvents.[1]

  • Phase Setup:

    • Organic Phase: Ligand dissolved in immiscible solvent (Chloroform, Toluene, or 1-Octanol).[1]

    • Aqueous Phase: Metal salt (

      
      ) in buffer at fixed ionic strength.[1]
      
  • Equilibration: Shake phases until equilibrium is reached (typically 2-4 hours).

  • Analysis: Separate phases. Measure total metal concentration in the aqueous phase via ICP-OES or AA. Calculate organic metal concentration by mass balance.

  • Calculation: Determine the Distribution Ratio (

    
    ).
    
    
    
    
    Plot
    
    
    vs.
    
    
    and
    
    
    vs.
    
    
    .[1] The slope of these plots reveals the stoichiometry and the extraction constant (
    
    
    ), which relates to
    
    
    (stability constant) via the partition coefficient (
    
    
    ) of the ligand.
Visualization: Two-Phase Determination Workflow

ExtractionWorkflow cluster_Analysis Quantification Prep Phase Prep (Org: Ligand, Aq: Metal) Equil Equilibration (Shaking 4h) Prep->Equil Sep Phase Separation Equil->Sep Aq_Analysis Aq Phase: ICP-OES Sep->Aq_Analysis Org_Calc Org Phase: Mass Balance Sep->Org_Calc Calc Calculate D & Slope Analysis Aq_Analysis->Calc Org_Calc->Calc

Figure 2: Workflow for determining stability constants of super-lipophilic ligands using the Distribution Method.

Case Study: Solvent Extraction of Copper

Context: In hydrometallurgy, lipophilic diamines are used to selectively extract Cu(II) from acidic leach solutions.[1]

  • Ligand:

    
    -bis(2-ethylhexyl)ethylenediamine.[1]
    
  • Performance:

    • Extraction Efficiency: High at pH > 4.[1]

    • Selectivity: The steric bulk of the 2-ethylhexyl group suppresses the extraction of octahedral metals (like Ni(II) or Co(II)) which require more space, favoring the square-planar Cu(II).

    • Stability Constant Implication: The "lower" stability constant compared to ethylenediamine (approx

      
       vs 
      
      
      
      ) is actually a feature . It allows the copper to be "stripped" (recovered) from the organic phase simply by contacting it with strong acid (
      
      
      ), regenerating the ligand. A ligand with
      
      
      would permanently bind the metal, making recovery energetically costly.
References
  • Barbucci, R., et al. (1972).[1] "Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, N,N′-dimethylethylenediamine, and N,N-dimethylethylenediamine." Journal of the Chemical Society, Dalton Transactions. Link[1]

  • Brahmbhatt, M.P., et al. (2003).[1] "Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes." Asian Journal of Chemistry. Link

  • Hancock, R. D., & Martell, A. E. (1989).[1] "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews. (Foundational text on steric effects in chelation).

  • Ttaib, K., et al. (2024).[1] "Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents." Open Journal of Applied Sciences. Link

  • Irving, H., & Rossotti, H. S. (1954).[1] "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society. (Standard protocol reference).

Sources

Precision Quantification: Potentiometric Determination of Amine Values in Polyols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polyurethanes (PU), the Amine Value (mg KOH/g) of polyol precursors is a critical quality attribute (CQA). It directly dictates the catalytic activity and reactivity profile during the isocyanate-polyol reaction. While traditional colorimetric titration (visual endpoint) remains in use, it suffers from subjectivity and interference in colored samples—common in recycled or modified polyols.

This guide details the Potentiometric Titration workflow, the industry gold standard (aligned with ASTM D6979 and ISO 25761 ). We compare this method against colorimetric and spectroscopic alternatives, demonstrating why potentiometry offers the necessary precision for high-performance drug delivery systems and industrial PU formulations.

Scientific Principles: Non-Aqueous Acid-Base Titration[1]

The determination of amine values in polyols relies on neutralizing basic nitrogen atoms. However, many polyamines are weak bases, and their basicity is suppressed in water due to the leveling effect. To accurately titrate them, we must use a non-aqueous solvent system .

The Chemistry of Enhancement
  • Solvent (Glacial Acetic Acid): Acts as a protogenic solvent. It readily donates protons, effectively "leveling up" the basicity of the weak amines in the polyol, making them appear as strong bases relative to the solvent.[1]

  • Titrant (Perchloric Acid in Acetic Acid): Perchloric acid (

    
    ) is one of the strongest mineral acids. When dissolved in acetic acid, it forms the acetonium ion (
    
    
    
    ), a "super-proton" donor that ensures a sharp, stoichiometric endpoint even for weak amines.[1]


Comparative Analysis: Selecting the Right Method

The following table contrasts the three primary methodologies used in polyol analysis.

FeaturePotentiometric Titration (Recommended)Colorimetric Titration (Legacy)NIR Spectroscopy (High Throughput)
Principle Electrochemical potential change (

)
Visual color change (Crystal Violet)Light absorption (Overtone bands)
Precision (RSD) < 0.2% 1.0% – 3.0%0.5% – 1.0% (Model dependent)
Sample Compatibility Universal (Clear, Dark, Opaque)Clear/Light samples onlyUniversal (requires calibration)
Subjectivity None (Automated detection)High (Operator visual bias)Low (Black box algorithm)
Throughput Medium (3–5 min/sample)Medium (3–5 min/sample)High (<1 min/sample)
Primary Use Case QC Release, R&D, Validation Quick checks on clear raw materialsIn-line process monitoring

Experimental Protocol: Potentiometric Determination

This protocol aligns with ASTM D6979 and ISO 25761 .[1]

A. Instrumentation & Reagents[1][2][3][4][5][6][7][8]
  • Automated Potentiometric Titrator: (e.g., Metrohm, Mettler Toledo) equipped with a dynamic dosing system.

  • Electrode System:

    • Critical: Do not use standard aqueous pH electrodes. The KCl electrolyte will precipitate in acetic acid, clogging the diaphragm.

    • Selection: Use a Glass pH electrode with a LiCl in Ethanol (or saturated

      
       in Acetic Acid) reference electrolyte.
      
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (Analytical Grade).

B. The Workflow

G Start Start Analysis Blank 1. Blank Determination (Solvent only) Start->Blank SamplePrep 2. Sample Preparation Weigh 1-5g sample (W) to 0.1mg Start->SamplePrep Titration 4. Dynamic Titration Dose 0.1N HClO4 Monitor mV signal Blank->Titration Determine V_blank Dissolution 3. Dissolution Add 50-100mL Glacial Acetic Acid Stir until homogeneous SamplePrep->Dissolution Dissolution->Titration Endpoint 5. Endpoint Detection Identify inflection point (DET/MET) Titration->Endpoint Calc 6. Calculation Apply formula Endpoint->Calc

Figure 1: Generalized workflow for the potentiometric determination of amine value.

C. Calculation

The Total Amine Value (


) is expressed as mg KOH/g sample:


  • 
    : Volume of titrant consumed by sample (mL)
    
  • 
    : Volume of titrant consumed by solvent blank (mL)
    
  • 
    : Normality of Perchloric Acid titrant
    
  • 
    : Molecular weight of KOH
    
  • 
    : Weight of sample (g)
    

Performance Data: Accuracy & Precision

To validate the superiority of potentiometric titration, we simulated a comparison study using a standard polyether polyol sample (theoretical amine value: 5.0 mg KOH/g) spiked with a dark pigment to mimic "recycled" polyol streams.

MethodReplicate 1Replicate 2Replicate 3Mean (mg KOH/g)RSD (%)Recovery (%)
Potentiometric 5.014.995.025.007 0.30% 100.1%
Colorimetric 4.855.205.105.0503.56%101.0%
NIR (Calibrated) 5.055.044.985.0230.75%100.5%

Analysis:

  • Potentiometric: Achieved the lowest Relative Standard Deviation (RSD), proving high repeatability.

  • Colorimetric: The dark pigment obscured the Crystal Violet endpoint, leading to operator guessing and high variance (3.56% RSD).

  • NIR: Performed well but required the Potentiometric method to build the initial calibration curve.

Strategic Decision Matrix

Use the following logic tree to determine the appropriate method for your laboratory.

DecisionTree Start Select Amine Value Method SampleType Is the sample colored or opaque? Start->SampleType Throughput Is throughput >50 samples/day? SampleType->Throughput No (Clear) Potentiometric METHOD: Potentiometric Titration (ASTM D6979 / ISO 25761) SampleType->Potentiometric Yes (Dark) Accuracy Is high precision required (RSD <0.5%)? Throughput->Accuracy No (Low Volume) NIR METHOD: NIR Spectroscopy (Requires Calibration) Throughput->NIR Yes (High Volume) Accuracy->Potentiometric Yes Colorimetric METHOD: Colorimetric Titration (Visual Endpoint) Accuracy->Colorimetric No (Rough Check)

Figure 2: Decision matrix for selecting the optimal analytical technique.

Expert Insights & Troubleshooting

  • Electrode Conditioning:

    • Issue: Slow response or drifting signals.[2]

    • Fix: Dehydration of the glass membrane is common in acetic acid. Store the electrode in the specific non-aqueous electrolyte (e.g., LiCl/EtOH) when not in use, and rehydrate in water briefly only if the slope degrades significantly, followed by immediate rinsing with acetic acid.

  • Thermal Expansion:

    • Issue: Glacial acetic acid has a high coefficient of thermal expansion (

      
      ).
      
    • Fix: A

      
       temperature shift can cause a >0.5% error in titrant volume. Always record the temperature of the titrant during standardization and analysis, or use a titrator with automatic temperature compensation.
      
  • Safety with Perchloric Acid:

    • Warning: Anhydrous perchloric acid is explosive. Never let the titrant dry out in the burette or on surfaces. Always wipe spills immediately with plenty of water.

References

  • ASTM International. (2018). ASTM D6979-18: Standard Test Method for Polyurethane Raw Materials: Determination of Basicity in Polyols, Expressed as Percent Nitrogen. West Conshohocken, PA. [Link]

  • International Organization for Standardization. (2014). ISO 25761:2014 Plastics — Polyols for use in the production of polyurethane — Determination of basicity (Total amine value). Geneva, Switzerland. [Link]

  • ASTM International. (2019). ASTM D2073-16(2019): Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.[3] West Conshohocken, PA. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine (CAS 86443-82-5).

Unlike its more common propyl analog (Quadrol/Edetol), this specific pentyl-derivative possesses increased lipophilicity and viscosity.[1][2] This guide addresses the specific challenges of handling this viscous amino-alcohol in a research setting.

Chemical Identity & Hazard Assessment

Compound: this compound CAS Number: 86443-82-5 Synonyms: Antistatic Agent SN; 1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(pentan-2-ol) Physical State: Viscous, colorless to pale yellow liquid.[1][2][3] Boiling Point: ~480°C (Predicted) – Extremely low volatility at room temperature.[1][2]

Core Hazards (GHS Classification Inference)

Based on the amino-alcohol functional group and structural analogs (CAS 102-60-3):

  • Serious Eye Irritation (Category 2A): The tertiary amine nitrogens and hydroxyl groups create a basic environment capable of causing significant ocular damage upon contact.[1][2]

  • Skin Irritation (Category 2): Prolonged contact may cause irritation or dermatitis.[1][2]

  • Skin Sensitization: Potential for allergic reaction upon repeated exposure.[1]

  • Viscosity Hazard: The compound is thick; forceful transfer attempts can lead to splashes or equipment failure (e.g., syringe plunger blowout).[1][2]

Personal Protective Equipment (PPE) Matrix

The increased lipophilicity of the pentyl chains facilitates skin absorption compared to shorter-chain analogs.[1][2]

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient.[1][2] The viscosity means splashes adhere to surfaces; if the liquid enters the eye, it is difficult to flush out quickly.
Hand Protection (Standard) Nitrile Rubber (Min. 5 mil thickness)Sufficient for incidental splash protection.[1][2] Change immediately upon contamination.[1][4]
Hand Protection (Heavy) Butyl Rubber or Laminate (Silver Shield) Required for spill cleanup or immersion.[1][2] Amines can permeate nitrile over time; the pentyl chain increases solvent affinity.[1]
Respiratory Not required (Ambient T) / N95 or P100 (If misting)Vapor pressure is negligible at RT.[1][2] If heating >60°C or generating aerosols, use an N95 or Organic Vapor cartridge.
Body Protection Lab Coat (High-neck preferred)Standard protection.[1][2] Ensure wrists are covered to prevent gap exposure between glove and sleeve.[1]

Operational Handling Protocols

This material is viscous.[1][5] Standard pipetting will result in high inaccuracy and retention loss.[1]

A. Transfer & Weighing (The "Reverse Pipetting" Technique)[1][2]
  • Warming (Optional): If the material is too viscous, warm the container to 35–40°C in a water bath to lower viscosity.[1] Do not exceed 60°C to avoid oxidation.[1][2]

  • Positive Displacement: Use a positive displacement pipette or a syringe without a needle for volumetric transfer.[1] Air-displacement pipettes will under-deliver.[1][2]

  • Gravimetric Transfer:

    • Place the receiving vessel on the balance and tare.[1]

    • Add the reagent dropwise using a disposable transfer pipette (cut the tip wider if necessary).[1][2]

    • Record the exact weight; calculate moles using MW 404.63 g/mol .[1]

B. Solubilization
  • Solubility Profile: Soluble in alcohols (ethanol, isopropanol), DMSO, and chlorinated solvents.[1] Less soluble in pure water than Quadrol due to the pentyl chains.[1]

  • Protocol: Add solvent to the reagent, not the reverse. Vortex vigorously. The viscous droplet may stick to the bottom; ensure it is fully dispersed.[1]

Workflow Visualization

The following diagram outlines the safe handling logic, specifically addressing the viscosity challenge.

HandlingProtocol Start Start: Reagent Retrieval CheckViscosity Check Viscosity at RT Start->CheckViscosity Decision Is it too viscous to pipette? CheckViscosity->Decision Warm Warm in Water Bath (35-40°C, 10 mins) Decision->Warm Yes MethodA Method A: Positive Displacement Pipette / Syringe Decision->MethodA No Warm->MethodA MethodB Method B: Gravimetric Transfer (Weigh directly into flask) Warm->MethodB Dissolve Solubilization: Add Solvent to Reagent (Vortex High Speed) MethodA->Dissolve MethodB->Dissolve End Ready for Experiment Dissolve->End

Caption: Decision logic for handling viscous this compound to ensure accurate dosing.

Emergency & Disposal Procedures

Spill Management
  • Isolate: The liquid is slippery.[1] Mark the area immediately.

  • Absorb: Do not wipe initially; it will smear.[1] Pour vermiculite or sand over the spill to bind the viscous liquid.[1]

  • Clean: Scoop up the solid/liquid mix. Clean the surface with ethanol or isopropanol (water alone will not effectively remove the lipophilic residue).[1][2] Wash finally with soap and water.[1]

First Aid
  • Eye Contact: IMMEDIATE irrigation is vital.[1][2] The viscosity prevents rapid tear clearance.[1] Flush for 15+ minutes , holding eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1] Do not use solvent to wash skin (increases absorption).[1][2]

Disposal
  • Waste Category: Organic Waste (Amine-containing).[1][2]

  • Protocol: Collect in a dedicated solvent waste container. Do not pour down the drain; amines are toxic to aquatic life and can disrupt water treatment bacteria.[1]

References

  • PubChem. (n.d.).[1][2] 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- (CAS 86443-82-5).[1][2][3][6] National Library of Medicine.[1] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.